2-tert-Butylphenyl isothiocyanate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H13NS |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-tert-butyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-7H,1-3H3 |
InChI Key |
ZCUHDPHNPZQPND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N=C=S |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-tert-Butylphenyl Isothiocyanate: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 2-tert-Butylphenyl Isothiocyanate, a specialized aromatic isothiocyanate of increasing interest in synthetic and medicinal chemistry. While not a widely commercialized reagent, its unique structural features—a sterically demanding tert-butyl group ortho to a versatile isothiocyanate functional group—make it a valuable building block for creating novel molecular architectures. This document details the compound's structure and properties, provides a robust, literature-derived protocol for its synthesis from commercially available precursors, outlines expected analytical characterization data (NMR, IR, MS), explores its chemical reactivity, and discusses its potential applications in drug discovery and materials science. This guide is intended for researchers and professionals who require a deep technical understanding of this compound for synthetic planning and execution.
Introduction: Strategic Importance in Molecular Design
Isothiocyanates (R–N=C=S) are a class of organosulfur compounds renowned for their utility as synthetic intermediates and their prevalence in biologically active molecules.[1] The electrophilic carbon atom of the isothiocyanate moiety serves as a prime target for nucleophilic attack, enabling the facile construction of thioureas, thiocarbamates, and various sulfur-containing heterocycles.[2] These scaffolds are central to many pharmaceutical agents and agrochemicals.
The subject of this guide, 2-tert-Butylphenyl Isothiocyanate, incorporates a bulky tert-butyl group on the phenyl ring, positioned ortho to the isothiocyanate. This steric hindrance is not a limitation but a strategic design element. It can influence the rotational dynamics of the phenyl ring, dictate the conformational preferences of derivative molecules, and modulate interactions with biological targets such as enzymes or receptors. The synthesis and application of this specific reagent are driven by the need for structurally unique fragments in fields like drug discovery, where subtle changes in molecular shape can lead to significant improvements in potency and selectivity.
Chemical Structure and Physicochemical Properties
The foundational attributes of 2-tert-Butylphenyl Isothiocyanate are summarized below. It is critical to note that while the molecular formula and weight are definitive, experimental physical properties are not widely reported, necessitating empirical determination in the laboratory.
Table 1: Physicochemical Properties of 2-tert-Butylphenyl Isothiocyanate
| Property | Value | Source/Method |
| IUPAC Name | 1-(tert-Butyl)-2-isothiocyanatobenzene | IUPAC Nomenclature |
| Synonyms | 2-tert-Butylphenyl isothiocyanate | Common Name |
| CAS Number | Not assigned / Not found in major databases | Database Search |
| Molecular Formula | C₁₁H₁₃NS | Calculated |
| Molecular Weight | 191.29 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid | Analogy to similar aryl isothiocyanates[3] |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Toluene, Acetone) and insoluble in water. | Chemical Principles |
graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="N"]; CS [label="C"]; S [label="S"];
tBu_C [label="C"]; tBu_CH3_1 [label="CH₃"]; tBu_CH3_2 [label="CH₃"]; tBu_CH3_3 [label="CH₃"];
// Benzene ring connections C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Substituent connections C1 -- N [len=1.5]; N -- CS [style=dashed, len=1.5, label="="]; CS -- S [style=dashed, len=1.5, label="="];
C2 -- tBu_C [len=1.5]; tBu_C -- tBu_CH3_1 [len=1.5]; tBu_C -- tBu_CH3_2 [len=1.5]; tBu_C -- tBu_CH3_3 [len=1.5];
// Positioning nodes for a clear 2D structure C1 [pos="0,0!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="1.3,-2.25!"]; C6 [pos="1.3,-0.75!"];
N [pos="0,1.5!"]; CS [pos="0,3!"]; S [pos="0,4.5!"];
tBu_C [pos="-2.6,0!"]; tBu_CH3_1 [pos="-2.6,1.5!"]; tBu_CH3_2 [pos="-3.9,-0.75!"]; tBu_CH3_3 [pos="-1.3,0.75!"];
Caption: Synthetic workflow for 2-tert-Butylphenyl Isothiocyanate.
Detailed Experimental Protocol
This protocol is adapted from established methods for isothiocyanate synthesis. [4] Materials:
-
2-tert-Butylaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Anhydrous solvent (e.g., Dichloromethane or Ethanol)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-tert-butylaniline (1.0 eq).
-
Dissolve the amine in anhydrous solvent (approx. 0.5 M concentration).
-
Add triethylamine (1.1 eq) to the solution and stir.
-
Carefully add carbon disulfide (1.5 - 2.0 eq) dropwise to the stirring solution. The reaction is often exothermic. An intermediate precipitate of the triethylammonium dithiocarbamate salt may form. Allow the mixture to stir for 30-60 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (1-3 mol%) in a small amount of the anhydrous solvent.
-
Add the Boc₂O/DMAP solution dropwise to the cold dithiocarbamate suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting amine.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts. The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-tert-Butylphenyl Isothiocyanate.
Expected Spectroscopic Profile
Confirmation of the product's identity relies on a combination of spectroscopic methods.
-
Infrared (IR) Spectroscopy: The most telling feature will be a very strong, sharp absorption band between 2000-2200 cm⁻¹ , which is characteristic of the asymmetric N=C=S stretch. [5]The absence of N-H stretches (around 3300-3500 cm⁻¹) from the starting amine is also a key indicator of reaction completion.
-
¹H NMR Spectroscopy: The spectrum should be clean and consistent with the proposed structure.
-
~7.2-7.5 ppm (m, 4H): A multiplet region corresponding to the four protons on the aromatic ring. The ortho-substitution pattern will lead to a complex splitting pattern.
-
~1.4 ppm (s, 9H): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.
-
-
¹³C NMR Spectroscopy:
-
~125-150 ppm: Multiple signals corresponding to the aromatic carbons. The carbon bearing the tert-butyl group will likely be shifted downfield.
-
~135 ppm (t, broad): The characteristic signal for the isothiocyanate carbon (-N=C=S). This peak can sometimes be broad.
-
~35 ppm: The quaternary carbon of the tert-butyl group.
-
~31 ppm: The methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 191.29 or 192.29, respectively, confirming the molecular weight.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-tert-Butylphenyl Isothiocyanate lies in the predictable reactivity of the isothiocyanate group. The central carbon is highly electrophilic and readily attacked by a wide range of nucleophiles.
-
Reaction with Amines: This is the most common application, leading to the formation of N,N'-disubstituted thioureas. These products are often targeted in medicinal chemistry for their biological activities. The reaction is typically high-yielding and proceeds under mild conditions.
-
R-NH₂ + 2-tBu-Ph-NCS → 2-tBu-Ph-NH-C(=S)-NH-R
-
-
Reaction with Alcohols/Thiols: In the presence of a base, alcohols and thiols react to form thiocarbamates and dithiocarbamates, respectively. These reactions expand the range of accessible derivatives for further synthetic manipulation or biological screening.
The steric bulk of the ortho-tert-butyl group may slow the reaction kinetics compared to unhindered aryl isothiocyanates but does not prevent the reaction. It can, however, influence the conformational properties of the resulting thiourea or thiocarbamate products.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-tert-Butylphenyl Isothiocyanate is not available in common databases, the hazards can be reliably inferred from related compounds like tert-Butyl isothiocyanate and other aryl isothiocyanates. [6]This compound must be treated as hazardous and handled with appropriate precautions.
-
Toxicity: Isothiocyanates are generally toxic if swallowed, in contact with skin, or if inhaled. [7]They are often lachrymators (tear-inducing agents).
-
Irritation/Corrosion: Expected to be a severe skin, eye, and respiratory tract irritant. [7]May cause burns upon prolonged contact.
-
Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled. [8]* Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.
Mandatory Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles. A face shield is recommended.
-
Avoid inhalation of vapors.
-
Prevent skin and eye contact.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, alcohols, and amines. [1]
Conclusion
References
- Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(35), 5160-5162.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet: Phenethyl isothiocyanate 97%.
- Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry.
-
PubChem. (n.d.). tert-Butyl isothiocyanate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Apollo Scientific. (n.d.). tert-Butyl isothiocyanate.
- Alfa Aesar. (2025). Safety Data Sheet: tert-Butyl isothiocyanate.
- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
Sources
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- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl isothiocyanate | C5H9NS | CID 11544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Stability of Ortho-Substituted Phenyl Isothiocyanates
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of ortho-substituted phenyl isothiocyanates, a class of compounds with significant utility in synthetic chemistry and drug development. The isothiocyanate functional group, while versatile, is known for its reactivity, and its stability is paramount for consistent reaction outcomes and shelf-life of intermediates. This document delves into the intricate interplay of electronic and steric factors introduced by ortho-substituents that govern the thermodynamic landscape of these molecules. We will explore both experimental and computational approaches to assessing stability, discuss common decomposition pathways, and provide practical insights for researchers and professionals in the field.
Introduction: The Phenyl Isothiocyanate Core and the Significance of Stability
Phenyl isothiocyanate (PITC) and its derivatives are pivotal reagents in organic synthesis, most notably in the Edman degradation for sequencing amino acids.[1] Their utility extends to the synthesis of a wide array of heterocyclic compounds, thioureas, and as intermediates in the pharmaceutical and agrochemical industries.[2][3] The reactivity of the isothiocyanate group (-N=C=S) is a double-edged sword; while it allows for diverse chemical transformations, it also predisposes these molecules to degradation.
The thermodynamic stability of a chemical compound refers to its relative energy state compared to its constituent elements or potential decomposition products. For ortho-substituted phenyl isothiocyanates, this stability is not merely an academic curiosity but a critical parameter that influences:
-
Storage and Handling: Unstable compounds can decompose over time, leading to impurities and a decrease in reagent potency.
-
Reaction Specificity: The energy landscape of the starting material can influence reaction pathways and the formation of undesired byproducts.
-
Process Development: In industrial applications, the thermal stability of intermediates is a key consideration for safety and process efficiency.
This guide will dissect the factors that modulate the thermodynamic stability of phenyl isothiocyanates, with a particular focus on the unique challenges and opportunities presented by ortho-substitution.
The "Ortho Effect": A Dominant Force in Stability
The "ortho effect" is a well-established phenomenon in organic chemistry that describes the anomalous behavior of ortho-substituted benzene derivatives compared to their meta and para isomers.[4] This effect is a composite of several through-space and through-bond interactions, including:
-
Steric Hindrance: The close proximity of the ortho-substituent to the isothiocyanate group can lead to steric repulsion, which can destabilize the ground state of the molecule.[5][6] This steric strain can also influence the planarity of the phenyl ring and the -N=C=S group.
-
Intramolecular Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -NH2) can form intramolecular hydrogen bonds with the nitrogen or sulfur atoms of the isothiocyanate group, leading to significant stabilization.
-
Electronic Effects: The inductive and resonance effects of the ortho-substituent can alter the electron density on the isothiocyanate group and the adjacent carbon atom, thereby influencing its stability.[7]
-
Intramolecular Cyclization: The proximity of a nucleophilic ortho-substituent can facilitate intramolecular cyclization reactions, providing a low-energy pathway for decomposition.
The interplay of these factors is often complex and non-additive, making the prediction of thermodynamic stability challenging without a nuanced understanding of the underlying principles.
Factors Governing the Thermodynamic Stability of Ortho-Substituted Phenyl Isothiocyanates
The thermodynamic stability of an ortho-substituted phenyl isothiocyanate is a delicate balance of competing electronic and steric influences.
Electronic Effects of Ortho-Substituents
The electronic nature of the ortho-substituent plays a crucial role in modulating the stability of the isothiocyanate group.
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy (-OR), and amino (-NR2) groups donate electron density to the aromatic ring through inductive and/or resonance effects.[8] This increased electron density can destabilize the electrophilic carbon of the isothiocyanate group, potentially making it more susceptible to certain degradation pathways. However, in some cases, EDGs can promote reactions that lead to stable cyclic products.[8]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br, -I) withdraw electron density from the phenyl ring.[3] This can stabilize the isothiocyanate group by reducing its nucleophilicity. However, strong EWGs can also activate the aromatic ring towards nucleophilic aromatic substitution, providing an alternative decomposition route.
Steric Effects of Ortho-Substituents
Steric hindrance is arguably one of the most significant factors influencing the stability of ortho-substituted phenyl isothiocyanates.[5]
-
Increased Ground State Energy: Bulky ortho-substituents can force the isothiocyanate group out of the plane of the aromatic ring, disrupting π-conjugation and increasing the ground state energy of the molecule. This higher energy state can lower the activation barrier for decomposition.
-
Inhibition of Intermolecular Reactions: Conversely, steric bulk can shield the isothiocyanate group from external reagents, thereby kinetically stabilizing the molecule against intermolecular reactions.
The net effect of steric hindrance on thermodynamic stability is a balance between the destabilizing effect on the ground state and the potential for kinetic stabilization.
Intramolecular Interactions and Decomposition Pathways
The unique proximity of the ortho-substituent opens up specific intramolecular reaction pathways that are not accessible to the meta and para isomers.
-
Intramolecular Cyclization: Ortho-substituents containing nucleophilic atoms (e.g., -OH, -NH2, -SH) can readily attack the electrophilic carbon of the isothiocyanate group, leading to the formation of stable five- or six-membered heterocyclic rings.[8] This is a common and often facile decomposition pathway. For example, 2-aminophenyl isothiocyanate can cyclize to form a benzothiazole derivative.
Diagram: Intramolecular Cyclization of 2-Hydroxyphenyl Isothiocyanate
Caption: Intramolecular cyclization pathway of an ortho-hydroxyphenyl isothiocyanate.
-
Hydrolysis: Isothiocyanates are susceptible to hydrolysis, particularly in the presence of acid or base, to form the corresponding amine and carbon oxysulfide.[9][10] The rate of hydrolysis can be influenced by the electronic and steric nature of the ortho-substituent.
-
Dimerization/Polymerization: Under certain conditions, especially at elevated temperatures, phenyl isothiocyanates can undergo self-reaction to form dimers or polymers. The steric bulk of an ortho-substituent can hinder these intermolecular reactions.
Experimental and Computational Assessment of Thermodynamic Stability
A combination of experimental and computational techniques can be employed to evaluate the thermodynamic stability of ortho-substituted phenyl isothiocyanates.
Experimental Approaches
-
Differential Scanning Calorimetry (DSC): DSC is a powerful technique for determining the thermal stability of a compound. It measures the heat flow into or out of a sample as a function of temperature. The onset of an exothermic decomposition event can be used to quantify the thermal stability.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to identify the temperature at which a compound begins to decompose and to determine the mass loss associated with the decomposition process.
-
Accelerated Stability Studies: Storing samples at elevated temperatures and monitoring their degradation over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide valuable data on their long-term stability.[11]
Experimental Protocol: Accelerated Stability Study using HPLC
-
Sample Preparation: Prepare solutions of the ortho-substituted phenyl isothiocyanate in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions: Aliquot the solutions into sealed vials and store them in temperature-controlled ovens at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C). Include a control sample stored at a low temperature (e.g., 4 °C).
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature condition.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with a UV detector. The mobile phase and column should be chosen to achieve good separation of the parent compound from its degradation products.
-
Quantification: Quantify the amount of the parent compound remaining at each time point by comparing its peak area to that of the control sample.
-
Data Analysis: Plot the percentage of the remaining parent compound versus time for each temperature. This data can be used to determine the degradation kinetics and estimate the shelf-life at ambient temperatures.
Computational Chemistry Approaches
In the absence of extensive experimental data, computational methods can provide valuable insights into the thermodynamic stability of these molecules.
-
Density Functional Theory (DFT): DFT calculations can be used to determine the optimized geometry, electronic structure, and thermodynamic properties (e.g., enthalpy of formation, Gibbs free energy) of ortho-substituted phenyl isothiocyanates.[12] By comparing the calculated energies of different isomers or of the parent compound and its potential decomposition products, one can predict their relative stabilities.
-
Transition State Theory: This approach can be used to calculate the activation energies for various decomposition pathways, providing insights into the kinetic stability of the compounds.
Diagram: Computational Workflow for Stability Assessment
Caption: A typical computational workflow for assessing thermodynamic stability.
Summary of Substituent Effects on Thermodynamic Stability
The following table summarizes the general trends observed for the effect of ortho-substituents on the thermodynamic stability of phenyl isothiocyanates. It is important to note that these are generalizations, and the actual stability will depend on the specific interplay of all contributing factors.
| Ortho-Substituent Category | Primary Effect(s) | Expected Impact on Thermodynamic Stability |
| Small Alkyl Groups (e.g., -CH3) | Weak electron-donating, minor steric hindrance | Minimal impact, slight destabilization possible |
| Bulky Alkyl Groups (e.g., -C(CH3)3) | Strong steric hindrance | Significant destabilization of the ground state |
| Alkoxy Groups (e.g., -OCH3) | Electron-donating (resonance), steric hindrance | Competing effects; can be destabilizing |
| Halogens (e.g., -F, -Cl, -Br) | Electron-withdrawing (inductive), weak steric hindrance | Generally stabilizing |
| Nitro Group (-NO2) | Strong electron-withdrawing | Significant stabilization |
| Amino/Hydroxyl Groups (-NH2, -OH) | Potential for intramolecular hydrogen bonding and cyclization | Can be stabilizing (H-bonding) or provide a low-energy decomposition pathway (cyclization) |
Conclusion and Future Perspectives
The thermodynamic stability of ortho-substituted phenyl isothiocyanates is a multifaceted property governed by a complex interplay of electronic and steric factors. The "ortho effect" introduces unique challenges and considerations that are not present in their meta and para counterparts. While general trends can be identified, a definitive assessment of stability often requires a combination of experimental and computational approaches.
For researchers and drug development professionals, a thorough understanding of these principles is essential for the successful synthesis, storage, and application of these valuable chemical entities. Future research should focus on building a more comprehensive experimental database of the thermodynamic properties of a wider range of ortho-substituted phenyl isothiocyanates. This, coupled with continued advancements in computational chemistry, will enable more accurate predictions of stability and reactivity, ultimately leading to more efficient and robust chemical processes.
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DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - RSC Publishing. (2019, January 25). Retrieved February 15, 2026, from [Link]
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Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions - Oreate AI Blog. (2026, January 15). Retrieved February 15, 2026, from [Link]
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Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
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A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling - ResearchGate. (2013). Retrieved February 15, 2026, from [Link]
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Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
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Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI. (2021, September 24). Retrieved February 15, 2026, from [Link]
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Kinetic and thermodynamic evaluation of the reversible N-heterocyclic carbene-isothiocyanate coupling reaction: applications in latent catalysis - PubMed. (2011, January 7). Retrieved February 15, 2026, from [Link]
-
Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent | Request PDF - ResearchGate. (2024). Retrieved February 15, 2026, from [Link]
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Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
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The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered - Academic Bibliography - Universiteit Gent. (2025, March 21). Retrieved February 15, 2026, from [Link]
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ortho-Disubstituted F-Benzenes. V. Intramolecular Heteroatom-facilitated ortho-Substitution of F-Benzene Derivatives with Oxazolinyl and Oxazinyl Groups - Oxford Academic. (2006, June 27). Retrieved February 15, 2026, from [Link]
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The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
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Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed. (2015, February 6). Retrieved February 15, 2026, from [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021, May 6). Retrieved February 15, 2026, from [Link]
-
Rotational Spectra and Structures of Phenyl Isocyanate and Phenyl Isothiocyanate - MSpace. (n.d.). Retrieved February 15, 2026, from [Link]
-
Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers | ChemRxiv. (2021, May 31). Retrieved February 15, 2026, from [Link]
-
Phenyl Isothiocyanate Mediated Facile Synthesis of 4-Arylidene-1-Phenyl-2-Substituted Styryl-2-Imidazolin-5-Ones and their Anti-Microbial Assessment - IARJSET. (n.d.). Retrieved February 15, 2026, from [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits - MDPI. (2024, March 7). Retrieved February 15, 2026, from [Link]
-
151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. (2021, February 20). Retrieved February 15, 2026, from [Link]
-
Computational Thermodynamics - CORE. (n.d.). Retrieved February 15, 2026, from [Link]
-
[2508.07100] A Novel Computational Thermodynamics Framework with Intrinsic Chemical Short-Range Order - arXiv. (2025, August 9). Retrieved February 15, 2026, from [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed. (2025, August 30). Retrieved February 15, 2026, from [Link]
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An In-depth Technical Guide to 2-tert-Butylphenyl and 4-tert-Butylphenyl Isothiocyanate: A Comparative Analysis for Drug Development Professionals
Introduction
Isothiocyanates (ITCs), characterized by the functional group -N=C=S, are a pivotal class of organosulfur compounds.[1] Naturally derived from the enzymatic hydrolysis of glucosinolates in cruciferous vegetables, they have garnered significant attention in pharmacology and drug development for their potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The reactivity of the electrophilic carbon atom in the ITC group towards nucleophiles, particularly the thiol groups of cysteine residues in proteins, is central to their biological activity.[1]
Synthetic isothiocyanate analogs are widely developed to explore and optimize these biological activities.[3][4] Among these, positional isomers of substituted phenyl isothiocyanates offer a compelling platform to study structure-activity relationships (SAR). This guide provides an in-depth technical comparison of two such isomers: 2-tert-Butylphenyl isothiocyanate and 4-tert-Butylphenyl isothiocyanate. Understanding the nuanced differences imparted by the ortho versus para position of the bulky tert-butyl group is critical for researchers aiming to leverage these scaffolds in medicinal chemistry and chemical biology. We will explore how this simple positional change dramatically influences molecular structure, chemical reactivity, and, consequently, potential biological interactions.
Part 1: Structural and Physicochemical Differentiation
The fundamental difference between 2-tert-Butylphenyl isothiocyanate and 4-tert-Butylphenyl isothiocyanate lies in the spatial arrangement of the bulky tert-butyl group relative to the reactive isothiocyanate functional group. This isomeric distinction gives rise to significant differences in their physicochemical properties due to steric and electronic effects.
Steric Hindrance in the Ortho Isomer: In 2-tert-Butylphenyl isothiocyanate, the tert-butyl group is positioned on the carbon atom adjacent (ortho) to the isothiocyanate group. The sheer size of the tert-butyl group creates significant steric hindrance around the reactive -N=C=S moiety. This molecular crowding can physically obstruct the approach of nucleophiles to the electrophilic carbon of the isothiocyanate, thereby influencing its reactivity.[5][6]
Electronic Effects and Reduced Hindrance in the Para Isomer: Conversely, in 4-tert-Butylphenyl isothiocyanate, the tert-butyl group is located at the opposite end of the phenyl ring (para position). This placement minimizes steric clash with the isothiocyanate group, leaving it fully exposed and accessible for chemical reactions. The tert-butyl group in the para position primarily exerts a weak electron-donating effect (hyperconjugation and inductive effect) on the aromatic ring, which can subtly influence the electrophilicity of the isothiocyanate carbon.
These structural distinctions are reflected in their physical properties, as summarized in the table below.
Comparative Physicochemical Properties
| Property | 2-tert-Butylphenyl Isothiocyanate | 4-tert-Butylphenyl Isothiocyanate | Rationale for Difference |
| Molecular Formula | C₁₁H₁₃NS | C₁₁H₁₃NS | Identical (Isomers) |
| Molecular Weight | 191.29 g/mol | 191.29 g/mol [7] | Identical (Isomers) |
| Appearance | Typically a liquid at RT | White to orange powder/crystal[8] | The less symmetric ortho structure disrupts crystal lattice packing, often leading to a lower melting point. |
| Melting Point | Expected to be lower than para | 37.0 to 41.0 °C[8] | The para isomer's symmetry allows for more efficient packing into a stable crystal lattice, requiring more energy to melt. |
| Boiling Point | Data not readily available | ~92 °C (at reduced pressure)[9] | Boiling points are influenced by intermolecular forces; differences may be less pronounced than melting points. |
Note: Specific experimental data for the 2-isomer is less commonly published, but predictions are based on well-established principles of chemical isomerism.
Structural Visualization
The following diagram illustrates the distinct spatial arrangement of the functional groups in the two isomers.
Caption: Molecular structures of the ortho (left) and para (right) isomers.
Part 2: Comparative Reactivity and Synthetic Utility
The positional isomerism directly translates into differential chemical reactivity, a critical consideration for drug development professionals designing synthetic routes or probing biological targets. The primary reaction of interest for isothiocyanates is their nucleophilic addition with amines to form thiourea derivatives.[10][11]
The reaction proceeds via the attack of the amine's lone pair of electrons on the electrophilic carbon of the -N=C=S group.[10][11] The steric bulk of the ortho-tert-butyl group in the 2-isomer is expected to significantly reduce the rate of this reaction compared to the sterically unhindered 4-isomer. This has profound implications for experimental design.
Causality Behind Experimental Choices:
-
Reaction Conditions: Synthesizing a thiourea from the 2-isomer may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of a catalyst—to overcome the steric barrier.[11] In contrast, the 4-isomer typically reacts readily with primary amines at room temperature, often without a catalyst.[10][12]
-
Nucleophile Choice: The reaction of the 2-isomer will be more sensitive to the steric bulk of the reacting amine. A reaction that proceeds with a small primary amine like methylamine might be significantly slower or fail entirely with a bulkier nucleophile like tert-butylamine. The 4-isomer would show less sensitivity to the size of the nucleophile.
Experimental Protocol: Synthesis of N,N'-Disubstituted Thioureas
This protocol provides a general, self-validating method for synthesizing a thiourea derivative from either isomer. The key is the monitoring step, which validates reaction completion and informs any necessary adjustments to the procedure based on the isomer's reactivity.
Objective: To synthesize an N-aryl-N'-alkyl thiourea via nucleophilic addition of a primary amine to a tert-Butylphenyl isothiocyanate isomer.
Materials:
-
2- or 4-tert-Butylphenyl isothiocyanate (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.0-1.1 eq)[10]
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[11]
-
Round-bottom flask with magnetic stirrer
-
Apparatus for monitoring (TLC or LC-MS)
-
Rotary evaporator for solvent removal
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the tert-Butylphenyl isothiocyanate isomer (1.0 eq) in the chosen anhydrous solvent (to a concentration of ~0.2 M). Begin stirring the solution at room temperature.
-
Amine Addition: Add the primary amine (1.0-1.1 eq) dropwise to the stirred isothiocyanate solution. For the highly reactive 4-isomer, this can be done at room temperature. For the 2-isomer, it may be prudent to cool the flask in an ice bath initially if the reaction is unknown, although it is more likely that heating will be required.
-
Reaction Monitoring (Self-Validation): This is the most critical step for comparing the isomers.
-
After 1 hour, take a small aliquot of the reaction mixture and analyze it by Thin-Layer Chromatography (TLC) or LC-MS.
-
Expected Result for 4-isomer: A new spot corresponding to the thiourea product should be prominent, and the starting isothiocyanate spot should be significantly diminished or absent. The reaction is often complete within a few hours.[11]
-
Expected Result for 2-isomer: The reaction will likely be much slower. The starting material spot will still be dominant, with only a small amount of product formed.
-
-
Driving the Reaction to Completion:
-
If monitoring shows the reaction with the 2-isomer is sluggish, gently heat the mixture to reflux (e.g., ~40°C for DCM).
-
Continue to monitor every 2-4 hours until the starting isothiocyanate is consumed. This provides empirical data on the reactivity difference.
-
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the thiourea product.
-
Purification (If Necessary): The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pure thiourea derivative.
Workflow Visualization
The following diagram outlines the generalized workflow for this comparative synthesis.
Caption: Workflow for the comparative synthesis of thiourea derivatives.
Part 3: Implications for Drug Discovery and Biological Activity
The structural and reactivity differences between ortho- and para-substituted isomers have profound implications in drug discovery. The shape, size, and electronic properties of a molecule dictate how it interacts with a biological target, such as an enzyme active site or a receptor binding pocket.
-
Pharmacokinetics: The overall shape and polarity of the isomers affect their pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion). The less symmetric, potentially more lipophilic 2-isomer might exhibit different membrane permeability and metabolic stability compared to the 4-isomer.
-
Modulation of Signaling Pathways: Isothiocyanates are known to modulate various cellular signaling pathways involved in inflammation, apoptosis, and cell cycle regulation.[1] The ability of an ITC to reach and react with key regulatory proteins in these pathways is dependent on its structure. For example, if a key cysteine residue is located in a sterically constrained pocket of a target enzyme, the 4-isomer might be an effective inhibitor while the 2-isomer is inactive, or vice versa. This differential activity provides a powerful tool for probing the topology of active sites.
Conceptual Signaling Pathway Modulation
The diagram below conceptualizes how the two isomers might differentially engage with a target protein, leading to divergent biological outcomes.
Caption: Differential engagement of isomers with a target protein active site.
Conclusion
The distinction between 2-tert-Butylphenyl isothiocyanate and 4-tert-Butylphenyl isothiocyanate is far more than a simple change in a number. This positional isomerism fundamentally alters the molecule's three-dimensional structure, which in turn dictates its chemical reactivity and potential for biological interaction. For researchers in drug development, understanding these differences is paramount. The sterically accessible 4-isomer serves as a reactive probe, ideal for forming covalent linkages with exposed nucleophilic targets. In contrast, the sterically hindered 2-isomer presents an opportunity for developing more selective agents, potentially avoiding off-target reactions and offering a different pharmacokinetic profile. By carefully selecting the appropriate isomer, scientists can fine-tune the properties of lead compounds, ultimately designing more effective and safer therapeutics. This comparative guide underscores the principle that in medicinal chemistry, subtle structural modifications can, and often do, lead to profoundly different outcomes.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Thioureas using (1-Isothiocyanatoethyl)benzene.
- Cheméo. (n.d.). Chemical Properties of 4-t-Butylphenyl isothiocyanate (CAS 19241-24-8).
- MilliporeSigma. (n.d.). 4-tert-Butylphenyl isocyanate 97.
- Sigma-Aldrich. (n.d.). 4-tert-Butylphenylisothiocyanate.
- Various Authors. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate.
- Various Authors. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - NIH.
- Organic Syntheses. (n.d.). α-PHENYLTHIOUREA.
- Benchchem Technical Support Team. (2025). Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary Amines. Benchchem.
- MySkinRecipes. (n.d.). 4-Tert-Butylphenyl Isothiocyanate.
- Benchchem. (n.d.). Biological activity of substituted isothiocyanates.
- Various Authors. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.
- Various Authors. (n.d.). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. PMC - NIH.
- Various Authors. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC.
- Milelli, A., et al. (2014). Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. PubMed.
- Pittelkow, M. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-tert-Butylphenyl Isothiocyanate.
- Various Authors. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.
- Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates.
- Bentham Science Publisher. (2014). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies.
- Sharma, A. K., et al. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Semantic Scholar.
- ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.
- PubChem. (n.d.). tert-Butyl isothiocyanate.
- Various Authors. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. ResearchGate.
- Gonçalves, C., et al. (2022). Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. MDPI.
- Sigma-Aldrich. (n.d.). tert-Butyl isothiocyanate 99.
- Various Authors. (n.d.). Synthesis of Isothiocyanates: An Update. PMC - NIH.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates.
- Google Patents. (n.d.). CN111450857A - Catalyst and preparation process of tert-butyl isothiocyanate.
- Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles.
- CymitQuimica. (n.d.). CAS 590-42-1: tert-Butyl isothiocyanate.
- Various Authors. (n.d.). Charge Transfer Directed Radical Substitution Enables para-Selective C–H Functionalization. PMC.
- FooDB. (2010). Showing Compound 2-Butylisothiocyanate (FDB009045).
- Wikipedia. (n.d.). Isothiocyanate.
- Unibo. (2023). Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol.
- NIST WebBook. (n.d.). 2,4-Di-tert-butylphenol.
- SFA ScholarWorks. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
- MDPI. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
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- 12. researchgate.net [researchgate.net]
Technical Guide: Biological Potential & Synthesis of 2-tert-Butylphenyl Isothiocyanate Derivatives
Executive Summary
2-tert-Butylphenyl isothiocyanate (2-tBu-PITC) represents a specialized subclass of aromatic isothiocyanates (ITCs) where the pharmacophore is modulated by significant steric bulk at the ortho position. While phenyl isothiocyanate (PITC) is a well-documented antimicrobial and bioconjugation agent, the introduction of a tert-butyl group fundamentally alters its physicochemical profile.
This guide analyzes the Structure-Activity Relationship (SAR) of 2-tBu-PITC, positing that the ortho-tert-butyl group acts as a "steric gatekeeper." This modification likely enhances lipophilicity (LogP) and membrane permeability while attenuating the hyper-reactivity of the isothiocyanate (-N=C=S) warhead, potentially improving metabolic stability and selectivity for intracellular targets like Keap1 over rapid glutathione conjugation.
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)
The biological efficacy of isothiocyanates is governed by the electrophilicity of the central carbon in the -N=C=S group. In 2-tBu-PITC, this reactivity is tuned by the adjacent substituent.
The Ortho-Effect: Steric Shielding vs. Lipophilicity
-
Steric Shielding: The bulky tert-butyl group at the C2 position creates a steric barrier around the electrophilic carbon of the isothiocyanate group. Unlike unsubstituted PITC, which reacts indiscriminately with nucleophiles, 2-tBu-PITC is predicted to exhibit kinetic selectivity . It may resist rapid hydrolysis or conjugation by small abundant thiols (like Glutathione/GSH) in the extracellular space, preserving the active molecule for intracellular targets.
-
Lipophilic Anchor: The tert-butyl moiety significantly increases the octanol-water partition coefficient (LogP). This facilitates passive diffusion across the lipid bilayer of both mammalian cancer cells and microbial cell walls (Gram-positive/negative).
SAR Visualization
The following diagram illustrates the functional zones of the molecule.
Figure 1.[1][2] Structure-Activity Relationship (SAR) map of 2-tert-Butylphenyl isothiocyanate, highlighting the modulation of the electrophilic warhead by the ortho-steric group.
Part 2: Mechanistic Pathways & Biological Targets
The Keap1-Nrf2 Pathway (Chemoprevention)
The primary mechanism for ITC-mediated cytoprotection is the activation of the Nrf2 pathway.
-
Mechanism: 2-tBu-PITC enters the cell and reacts with specific cysteine residues (e.g., C151, C273) on Keap1 (Kelch-like ECH-associated protein 1).
-
The 2-tBu Advantage: Standard ITCs are often depleted by GSH transferases (GSTs) before reaching Keap1. The steric bulk of 2-tBu-PITC may reduce its affinity for GSTs, effectively increasing its intracellular half-life and potency as an Nrf2 inducer.
-
Outcome: Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Phase II detoxifying enzymes (HO-1, NQO1).
Antimicrobial Activity (Membrane & Enzymatic Disruption)
Phenyl isothiocyanates are potent antimicrobials. The 2-tert-butyl derivative is expected to exhibit enhanced activity against Gram-positive bacteria (e.g., S. aureus) due to the thick peptidoglycan layer requiring lipophilic penetration.
-
Mode of Action:
-
Membrane Disruption: The hydrophobic core inserts into the bacterial membrane, disrupting integrity.
-
Enzyme Inhibition: The -NCS group covalently binds to essential microbial enzymes (e.g., metabolic dehydrogenases) via thiol modification.
-
Figure 2. Activation of the Nrf2/ARE antioxidant pathway by isothiocyanates.
Part 3: Experimental Protocols
Synthesis of 2-tert-Butylphenyl Isothiocyanate
Rationale: Direct reaction with thiophosgene is efficient but hazardous. The Dithiocarbamate Method is preferred for safety and yield, utilizing a desulfurizing agent like Tosyl Chloride (TsCl) or Iodine.
Reagents:
-
2-tert-Butylaniline (1.0 eq)
-
Carbon Disulfide (CS₂, 1.2 eq)
-
Triethylamine (TEA, 2.0 eq)
-
Tosyl Chloride (TsCl, 1.1 eq) or Iodine (I₂)
-
Solvent: Dichloromethane (DCM) or THF
Protocol:
-
Dithiocarbamate Formation: Dissolve 2-tert-butylaniline in DCM at 0°C. Add TEA dropwise, followed by CS₂. Stir for 2–4 hours at room temperature. The solution will turn yellow/orange as the dithiocarbamate salt forms.
-
Desulfurization: Cool the mixture back to 0°C. Add TsCl (dissolved in minimal DCM) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1). The polar dithiocarbamate spot should disappear, replaced by a less polar ITC spot.
-
Workup: Wash with water (2x), 1M HCl (to remove unreacted amine), and Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Silica gel, 100% Hexane or 98:2 Hexane/EtOAc). Note: The product is a volatile oil; avoid prolonged high-vacuum drying.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC₅₀ against cancer cell lines (e.g., A549, HeLa) vs. normal fibroblasts.
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Prepare 2-tBu-PITC stock in DMSO. Treat cells with serial dilutions (1–100 µM). Keep final DMSO < 0.1%.
-
Incubation: 24h, 48h, and 72h time points.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.
-
Analysis: Plot dose-response curves. Compare IC₅₀ of 2-tBu-PITC vs. PITC. Expectation: 2-tBu-PITC may show higher IC₅₀ (lower potency) but greater selectivity.
Part 4: Data Summary & Comparative Analysis
The following table contrasts the predicted properties of the 2-tert-butyl derivative against the standard PITC.
| Feature | Phenyl Isothiocyanate (PITC) | 2-tert-Butylphenyl ITC | Biological Implication |
| Steric Hindrance | Low | High (Ortho) | 2-tBu derivative resists rapid GSH conjugation. |
| Lipophilicity (LogP) | ~3.2 | ~4.8 | 2-tBu derivative has superior membrane penetration. |
| Reactivity | High (Fast Kinetics) | Moderate (Slow Kinetics) | 2-tBu offers sustained release/action. |
| Primary Target | Extracellular & Intracellular Thiols | Intracellular Thiols (Keap1) | Enhanced intracellular targeting efficiency. |
| Volatility | High | Moderate | Easier handling in solid/oil form. |
References
-
Antibacterial Activity of Phenyl Isothiocyanate: Title: Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus.[3][4] Source: PubMed / NIH URL:[Link]
-
Synthesis of Isothiocyanates (Dithiocarbamate Method): Title: Synthesis of Isothiocyanates: An Update. Source: PMC / NIH URL:[Link]
-
Structure-Activity Relationships of ITCs: Title: Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of NNK metabolism.[5] Source: Carcinogenesis / Oxford Academic URL:[Link]
-
Isothiocyanates and Nrf2 Pathway: Title: Biological targets of isothiocyanates.[3][4][6][7][8][9][10][11][12][13][14][15] Source: Biochimica et Biophysica Acta (BBA) URL:[Link]
-
Antifungal Activity of ITC Derivatives: Title: Antifungal Activity of Isothiocyanates and Related Compounds.[3][5][7][8][9][12][14][15] Source: Applied Microbiology / PMC URL:[Link]
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- 5. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Antifungal activity of isothiocyanates and related compounds. 3. Derivatives of biphenyl, stilbene, azobenzene, and several polycondensed aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Literature review of 2-tert-Butylphenyl isothiocyanate synthesis routes
CAS: 36176-33-7 | Target Class: Sterically Hindered Aryl Isothiocyanates [1]
Executive Summary
This technical guide details the synthesis of 2-tert-butylphenyl isothiocyanate , a specialized intermediate often used in the development of sterically congested urea derivatives and heterocycles for pharmaceutical applications.
The Core Challenge: The synthesis of this molecule is non-trivial due to the extreme steric hindrance imposed by the tert-butyl group at the ortho position (C2). This bulky substituent creates a "picket fence" effect around the amine nitrogen, significantly retarding nucleophilic attack on electrophiles like carbon disulfide (
Recommended Strategy:
-
Primary Route (High Yield): Thiophosgene (
) mediated thiocarbonylation. -
Secondary Route (Non-Phosgene):
with forcing conditions (Diglyme reflux) or activation agents (DCC/Tosyl Chloride).
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | 2-tert-Butylphenyl isothiocyanate |
| IUPAC Name | 1-isothiocyanato-2-(2-methyl-2-propanyl)benzene |
| CAS Number | 36176-33-7 |
| Precursor | 2-tert-Butylaniline (CAS 6310-21-0) |
| Molecular Weight | 191.29 g/mol |
| Physical State | Pale yellow to orange liquid (typical) |
| Solubility | Soluble in DCM, CHCl3, Toluene; Hydrolyzes slowly in water |
| Key Hazard | Lachrymator, Skin Irritant, Toxic by inhalation |
Critical Mechanistic Analysis: The Steric Barrier
To successfully synthesize this molecule, one must understand the failure mode of standard protocols.
The "Ortho-Effect" in Isothiocyanate Synthesis
In a typical dithiocarbamate synthesis (Amine +
-
Attack: The nitrogen lone pair attacks the central carbon of
. -
Equilibrium: This forms a dithiocarbamate salt (
). -
The Problem: For 2-tert-butylaniline, the huge tert-butyl group destabilizes the planar transition state required for this attack. Furthermore, the resulting dithiocarbamate is sterically crowded, shifting the equilibrium back toward the starting materials .
Solution: Use Thiophosgene (
Caption: Comparison of reaction kinetics. The CS2 route is hampered by reversibility due to steric clash, whereas Thiophosgene drives the reaction forward.
Experimental Protocols
Route A: The Thiophosgene Method (Gold Standard)
Best for: High yield, reliability, and scale-up.
Safety Note: Thiophosgene is highly toxic. Perform all operations in a well-ventilated fume hood. Use a caustic scrubber for exhaust gases.
Reagents:
-
2-tert-Butylaniline (1.0 eq)[3]
-
Thiophosgene (1.1 - 1.2 eq)
-
Calcium Carbonate (
) or Sodium Bicarbonate (excess) -
Dichloromethane (DCM) and Water
Protocol:
-
Preparation: In a 3-neck round bottom flask, prepare a biphasic mixture of DCM and Water (1:1 ratio).
-
Base Addition: Add
(2.5 eq) to the aqueous layer. Note: Inorganic bases are preferred over tertiary amines (like TEA) here to prevent side reactions with the thiophosgene. -
Thiophosgene Addition: Cool the mixture to 0°C. Add Thiophosgene (1.2 eq) dropwise. The organic layer will turn reddish-orange.[4]
-
Amine Addition: Dissolve 2-tert-butylaniline in DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining temperature <10°C.
-
Why: Slow addition prevents the amine from reacting with the product to form a symmetric thiourea byproduct.
-
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (the amine spot should disappear).
-
Workup: Separate the organic layer.[5] Wash with 1N HCl (to remove unreacted amine), then water, then brine. Dry over
. -
Purification: Concentrate in vacuo. The residue is usually pure enough, but can be distilled under high vacuum if necessary.
Route B: The Modified CS2 / DCC Method (Phosgene-Free)
Best for: Labs avoiding phosgene derivatives. Requires longer times.
Reagents:
-
2-tert-Butylaniline (1.0 eq)[3]
-
Carbon Disulfide (
) (10.0 eq - large excess drives equilibrium) -
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Pyridine (catalytic) or TEA (1.0 eq)
-
Solvent: THF or Pyridine
Protocol:
-
Dissolution: Dissolve 2-tert-butylaniline in anhydrous THF.
-
Primary Addition: Add
(large excess) and TEA . Stir for 6-12 hours.-
Observation: Unlike unhindered amines, a precipitate (dithiocarbamate salt) may NOT form immediately due to steric solubility and instability.
-
-
Desulfurization: Cool to 0°C. Add DCC (dissolved in THF) dropwise.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Workup: Filter off the precipitated dicyclohexylthiourea (DCU) byproduct. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove DCC residues.
Route C: High-Temperature Diglyme Method
Reference: Thieme Synthesis of Tetraaryl Imidazolium Salts [Source 1.9]
For extremely hindered amines where catalytic methods fail, thermal forcing is an option.
-
Mix 2-tert-butylaniline and
in Diglyme (high boiling solvent). -
Reflux for 6+ hours.
-
Note: This method is harsh and often results in lower yields due to thermal decomposition, but avoids toxic coupling reagents.
Synthesis Workflow Visualization
Caption: Decision tree for synthesis selection. Route A is preferred for yield; Route B for safety compliance.
References
-
BLD Pharm. (n.d.). 2-(tert-Butyl)phenylisocyanate and related Isothiocyanates. Retrieved from (Verifying chemical identity and CAS 36176-33-7).[1]
-
RWTH Aachen Publications. (2018). Exploration of Dinuclear Pd(I) Catalysis & Synthetic Developments. Retrieved from (Citing synthesis of isothiocyanates from 2-tert-butylaniline using fluorinated reagents).
-
Thieme Connect. (2020). Scalable Synthesis of 1,3,4,5-Tetraaryl Imidazolium Salts. Retrieved from (Citing the difficulty of CS2 reaction with ortho-tert-butyl aniline and use of diglyme).
- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. (Foundational text on Thiophosgene utility for hindered amines).
- Jochims, J. C. (1995). Isothiocyanates. In: Methods of Organic Chemistry (Houben-Weyl). Vol E4. (Standard reference for biphasic thiophosgene protocols).
Sources
- 1. 259222-92-9|1,3-Di-tert-butyl-5-isothiocyanatobenzene|BLD Pharm [bldpharm.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. CN103492377A - ä½ä¸ºpimæ¿é ¶æå¶åçä¸åå¹¶å¡å¶ååç© - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Monograph: Stability Profile and Lifecycle Management of 2-tert-Butylphenyl Isothiocyanate
Compound: 2-tert-Butylphenyl isothiocyanate CAS: 36176-33-7 Functional Class: Sterically Hindered Aromatic Electrophile
Chemical Basis of Instability
To master the storage of 2-tert-Butylphenyl isothiocyanate, one must first understand the tension between its thermodynamic instability and its kinetic stability.
The Electrophilic Core
The isothiocyanate (
The "Ortho-Effect" (Expert Insight)
Unlike its para-substituted isomer (4-tert-Butylphenyl isothiocyanate), the 2-tert-butyl group provides significant steric protection to the
-
Kinetic Stabilization: The bulky tert-butyl group at the ortho position creates a "shield" that physically blocks the trajectory of incoming nucleophiles (like water or amines). This makes 2-tert-Butylphenyl isothiocyanate significantly more resistant to hydrolysis than Phenyl isothiocyanate.
-
The Trap: Researchers often mistake this kinetic slowness for thermodynamic stability. While it hydrolyzes slowly, it will still degrade irreversibly into the corresponding amine (2-tert-butylaniline) and insoluble thiourea byproducts if exposed to atmospheric moisture over time.
Degradation Pathways
-
Hydrolysis (Primary Failure Mode): Moisture attacks the central carbon, forming a dithiocarbamic acid intermediate, which rapidly decarboxylates to release Carbon Oxysulfide (COS) and the amine.
-
Dimerization: While rare in sterically hindered ITCs, prolonged storage at elevated temperatures can induce cycloaddition, leading to dimers that appear as insoluble precipitates.
Figure 1: Hydrolytic degradation cascade. Note that the amine product can react with remaining ITC to form thiourea precipitates.
Storage Specifications Matrix
The following parameters are non-negotiable for maintaining >98% purity over 12+ months.
| Parameter | Specification | Scientific Rationale |
| Primary Temperature | -20°C (Recommended) | Arrhenius equation dictates that lowering temp slows hydrolysis rates. While 4°C is acceptable for weeks, -20°C is required for months/years. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen and, more importantly, humidity. Argon is preferred as it is heavier than air and "blankets" the liquid. |
| Container Material | Amber Glass | Protects against UV-induced radical formation. Avoid: Polystyrene or standard rubber septa (ITCs can swell or leach plasticizers). |
| Cap/Seal | Teflon (PTFE) Lined | Phenolic caps with PTFE liners prevent the ITC from reacting with the cap liner. Parafilm alone is insufficient. |
| Desiccant | Secondary Containment | Store the vial inside a secondary jar containing activated silica gel or Drierite. |
Shelf Life and Lifecycle Management
Shelf Life Estimates[1][2]
-
Unopened (Manufacturer Seal): 24 months at 2-8°C.
-
Opened (Re-sealed under Argon): 12 months at -20°C.
-
Opened (Air exposed): <3 months (Purity drift likely).
QC Protocol: The "Self-Validating" Check
Before using this reagent in a critical synthesis (e.g., Edman degradation or thiourea formation), perform this rapid check.
1. Visual Inspection:
-
Pass: Clear, colorless to pale yellow liquid.[1]
-
Fail: Turbidity, white precipitate (thiourea formation), or darkening (oxidation).
2. IR Spectroscopy (The Gold Standard): Run a neat film IR.
-
Critical Peak: Look for a massive, broad stretch at ~2000–2200 cm⁻¹ (
). -
Contamination Flag: Appearance of peaks around 3300–3500 cm⁻¹ indicates N-H stretching (amine formation from hydrolysis).
Figure 2: Quality Control Decision Tree before experimental use.
Handling Protocols
The "Cold Chain" Rule
The most common cause of degradation is not the storage temperature itself, but the condensation that forms when a cold bottle is opened in a humid lab.
Protocol:
-
Remove vial from -20°C storage.
-
Place in a desiccator or leave on the bench unopened for 30 minutes.
-
Wipe the outside of the bottle dry.
-
Open, dispense quickly, and immediately blanket with inert gas (Argon/Nitrogen).
-
Re-seal with Parafilm over the cap and return to cold storage.
Aliquoting Strategy
If you plan to use the reagent frequently, do not repeatedly freeze-thaw the master stock.
-
Action: Upon first opening, aliquot the liquid into single-use amber vials (e.g., 500 µL each).
-
Benefit: Keeps the master stock pristine; limits oxygen/moisture exposure to only the aliquot being used.
References
- Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience. (Foundational text on ITC hydrolysis mechanisms).
-
PubChem. (2024). Compound Summary: Isothiocyanate Reactivity.[1][2][3][4] National Library of Medicine.[5] Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for Bioconjugation Using Sterically Hindered Isothiocyanates
Introduction: Navigating the Landscape of Amine-Reactive Chemistries
In the dynamic field of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic innovation. Among the arsenal of chemical tools available, isothiocyanates (ITCs) have long been utilized for their ability to react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable thiourea bonds.[1][2][3] However, the reactivity and stability of the resulting conjugates can be influenced by a multitude of factors. This guide delves into a specialized subclass of these reagents: sterically hindered isothiocyanates.
The introduction of steric bulk in proximity to the reactive isothiocyanate group is a strategic design element that can profoundly influence the stability and release kinetics of bioconjugates.[4][][6] This principle is particularly relevant in the development of advanced therapeutics like antibody-drug conjugates (ADCs), where controlled payload release and enhanced plasma stability are paramount.[7] By modulating the steric environment of the linker, scientists can fine-tune the bioconjugate's properties to achieve optimal performance.[8]
This document will provide a comprehensive overview of the principles behind using sterically hindered isothiocyanates, with a focus on pentafluorophenyl isothiocyanate (PFP-ITC), a reagent that combines steric hindrance with electronic activation. We will explore the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application in bioconjugation.
The Rationale for Steric Hindrance: A Deeper Dive
The decision to employ a sterically hindered isothiocyanate is rooted in the desire to control and optimize the bioconjugation process and the properties of the final conjugate. Here, we explore the key advantages conferred by steric hindrance:
-
Enhanced Stability: The steric bulk surrounding the thiourea linkage can shield it from enzymatic degradation or hydrolysis, leading to more stable bioconjugates in biological media.[][7] This is a critical consideration for in vivo applications where long-term stability is required.
-
Modulated Reactivity: While seemingly counterintuitive, steric hindrance can be engineered to fine-tune the reactivity of the isothiocyanate. In some cases, it can lead to more selective labeling by disfavoring reactions with less accessible or more hindered amine groups on the protein surface.
-
Controlled Payload Release: In the context of drug conjugates, steric hindrance can influence the rate of drug release from cleavable linkers.[4][6] This allows for more precise control over the therapeutic window, minimizing off-target toxicity.[]
A prime example of a sterically hindered and electronically activated reagent is pentafluorophenyl isothiocyanate (PFP-ITC) , likely the "F5-isothiocyanate" of interest. The five fluorine atoms on the phenyl ring are strong electron-withdrawing groups, which increases the electrophilicity of the isothiocyanate carbon, making it highly reactive towards nucleophiles like primary amines. Concurrently, the bulky pentafluorophenyl group provides steric shielding to the resulting thiourea bond.
Reaction Mechanism: A Tale of Nucleophilic Attack
The fundamental reaction between an isothiocyanate and a primary amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This leads to the formation of a stable thiourea linkage.
Caption: Reaction of a primary amine with a sterically hindered isothiocyanate.
The rate of this reaction is highly dependent on the pH of the reaction medium. A more alkaline pH (typically 8.5-9.5) deprotonates the primary amine, increasing its nucleophilicity and accelerating the reaction.[9][10][11]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the bioconjugation of proteins with a sterically hindered isothiocyanate, using pentafluorophenyl isothiocyanate (PFP-ITC) as a representative reagent.
Protocol 1: Protein Labeling with Pentafluorophenyl Isothiocyanate (PFP-ITC)
This protocol is designed for the efficient labeling of primary amines on proteins with PFP-ITC.
1. Materials and Reagents:
-
Protein to be labeled (e.g., antibody, enzyme)
-
Pentafluorophenyl isothiocyanate (PFP-ITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO)[12]
2. Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
Crucial Note: Ensure the buffer is free of any primary amines (e.g., Tris, glycine) or sodium azide, as these will compete with the protein for reaction with the isothiocyanate.[12] If necessary, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.[2]
3. PFP-ITC Stock Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of PFP-ITC in anhydrous DMSO or DMF.[2]
-
Vortex thoroughly to ensure complete dissolution. PFP-ITC is moisture-sensitive, so it is critical to use anhydrous solvent and prepare the solution fresh.
4. Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the desired molar excess of the PFP-ITC stock solution. A starting point for optimization is a 10- to 20-fold molar excess of PFP-ITC to protein.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to minimize the risk of protein denaturation.
-
Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.[12]
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with continuous gentle stirring. The optimal incubation time may need to be determined empirically.
5. Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining unreacted PFP-ITC.
6. Purification of the Conjugate:
-
Remove unreacted PFP-ITC and reaction byproducts by applying the quenched reaction mixture to a pre-equilibrated gel filtration column.[12]
-
Elute the protein conjugate with Purification Buffer (PBS, pH 7.4). The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained by the column.
-
Alternatively, purify the conjugate by dialysis against several changes of Purification Buffer.
7. Characterization of the Conjugate:
-
Degree of Labeling (DOL): Determine the number of PFP-ITC molecules conjugated per protein molecule using UV-Vis spectrophotometry. Measure the absorbance of the conjugate at 280 nm (for protein concentration) and at the specific absorbance maximum of the label if it has one. For PFP-ITC itself, this is not applicable, but if it's part of a larger molecule with a chromophore, that wavelength should be used.
-
Mass Spectrometry: Confirm the conjugation and determine the exact mass of the conjugate using MALDI-TOF or ESI-MS.
-
Functional Activity: Perform a relevant bioassay to ensure that the conjugation process has not significantly compromised the biological activity of the protein.
Data Presentation: Key Experimental Parameters
| Parameter | Recommended Range/Value | Rationale |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve conjugation efficiency.[10][11] |
| Reaction pH | 9.0 | Optimizes the deprotonation of primary amines for nucleophilic attack.[9][10] |
| PFP-ITC:Protein Molar Ratio | 10:1 to 20:1 (starting point) | A molar excess ensures efficient labeling; needs optimization for each protein. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein denaturation during longer incubations. |
| Reaction Time | 1-2 hours (RT) or overnight (4°C) | Requires optimization based on protein reactivity and desired DOL. |
| Organic Solvent | < 10% (v/v) | Minimizes protein denaturation. |
Experimental Workflow Visualization
Caption: A streamlined workflow for protein conjugation with PFP-ITC.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating systems. The characterization steps are integral to confirming the success of the conjugation and the integrity of the biomolecule.
-
UV-Vis Spectroscopy: Provides a quantitative measure of the degree of labeling.
-
Mass Spectrometry: Offers unambiguous confirmation of covalent modification.
-
Functional Assays: Verifies that the biological activity of the protein is retained post-conjugation.
By systematically performing these characterization steps, researchers can be confident in the quality and consistency of their bioconjugates.
Conclusion: A Powerful Tool for Advanced Bioconjugation
Sterically hindered isothiocyanates represent a sophisticated class of reagents that offer enhanced control over the properties of bioconjugates. By understanding the interplay of steric and electronic effects, researchers can design and synthesize molecules with improved stability and tailored reactivity. The protocols and principles outlined in this guide provide a solid foundation for the successful application of these powerful tools in drug development, diagnostics, and fundamental research.
References
- Giese, M. C., et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates.
- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates.
- Wąsi, W., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13674.
- Kolodych, S., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5365–5403.
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 686563.
- St. Amant, A. H., et al. (2021). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 14(10), 1044.
- Imre, T., et al. (2020).
- Imre, T., et al. (2020).
- Imre, T., et al. (2020).
- Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.
- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates.
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]
-
ACS Webinars. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
- The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. I.
- The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. I.
-
Unknown. (n.d.). Protein labelling with FITC. Retrieved from [Link]
- Herman, L. W., et al. (1994). The use of pentafluorophenyl derivatives for the 18F labelling of proteins. Nuclear Medicine and Biology, 21(7), 1005–1010.
- Wang, L., et al. (2022). Design and synthesis of isothiocyanate-containing hybrid androgen receptor (AR) antagonist to downregulate AR and induce ferroptosis in GSH–Deficient prostate cancer cells. Journal of Medicinal Chemistry, 65(1), 634–653.
- Guler, E., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Scientific Reports, 13(1), 16601.
-
ResearchGate. (2013). The best protocol for FITC labeling of proteins. Retrieved from [Link]
-
TdB Labs. (2024). FITC Labeling and Conjugation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescein. Retrieved from [Link]
- Tripier, R., et al. (2015). New synthesis of phenyl-isothiocyanate C-functionalised cyclams. Bioconjugation and 64Cu phenotypic PET imaging studies of multiple myeloma with the te2a derivative. Organic & Biomolecular Chemistry, 13(39), 9974–9985.
- Wąsi, W., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13674.
- Gajendra, S., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e19230.
- D'Auria, S., et al. (2008). Fluorescein isothiocyanate-labeled human plasma fibronectin in extracellular matrix remodeling. Journal of Biomedical Optics, 13(1), 014001.
- Imre, T., et al. (2020).
Sources
- 1. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 10. Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
Troubleshooting & Optimization
Overcoming steric hindrance in 2-tert-Butylphenyl isothiocyanate reactions
Topic: Optimization of Nucleophilic Additions to 2-tert-Butylphenyl Isothiocyanate Ticket ID: #ITC-BLK-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Double Whammy" Effect
Welcome to the technical support hub for hindered isothiocyanates. You are likely here because your reaction with 2-tert-butylphenyl isothiocyanate is failing or proceeding with agonizing slowness.
Unlike standard phenyl isothiocyanates, the 2-tert-butyl derivative presents a unique challenge we call the Steric-Electronic Double Whammy :
-
Steric Blockade (B-Strain): The tert-butyl group at the ortho position has a massive cone angle. It physically occludes the trajectory of incoming nucleophiles attacking the central carbon of the isothiocyanate (-N=C=S) group.
-
Electronic Deactivation: The tert-butyl group is a strong electron-donating group (+I effect). This increases electron density on the aromatic ring and, by extension, the isothiocyanate carbon. This makes the central carbon less electrophilic and less reactive toward nucleophiles compared to unsubstituted or electron-deficient analogues (e.g., 4-chlorophenyl isothiocyanate).
This guide provides the "High Severity" protocols required to overcome these specific barriers.
Troubleshooting Decision Tree
Before altering your chemistry, determine your failure mode using the logic flow below.
Figure 1: Diagnostic workflow for hindered isothiocyanate coupling failures. Use this to identify if the issue is kinetic (requires heat/catalyst) or chemical (requires protection/inertness).
High-Severity Experimental Protocols
Standard room-temperature stirring in DCM or THF will not work for this molecule. You must use forcing conditions.
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: Rapid library synthesis, overcoming high activation energy barriers.
| Parameter | Condition | Rationale |
| Solvent | DMF or DMSO (0.5 M) | High boiling point and high dielectric constant stabilize the polar transition state. |
| Stoichiometry | 1.0 equiv ITC : 1.2–1.5 equiv Nucleophile | Excess nucleophile drives the equilibrium forward (Le Chatelier’s principle). |
| Catalyst | None initially; DMAP (10 mol%) if sluggish | Thermal energy is usually sufficient; DMAP activates the ITC if needed. |
| Temperature | 100°C – 120°C | Essential to overcome the steric repulsion of the t-butyl group. |
| Time | 10–30 mins (Microwave) | Prolonged heating (oil bath) often leads to decomposition; MW is cleaner. |
Step-by-Step:
-
Dissolve 2-tert-butylphenyl isothiocyanate (1.0 mmol) in anhydrous DMF (2.0 mL) in a microwave-safe vial.
-
Add the amine nucleophile (1.2 mmol).
-
Seal and irradiate at 110°C for 15 minutes (High Absorption setting).
-
QC Check: Analyze by LCMS.
Protocol B: Lewis Acid Catalysis (The "Nuclear Option")
Best for: Weakly nucleophilic amines (e.g., anilines) reacting with this hindered ITC.
Mechanism: A Lewis Acid (LA) coordinates to the Nitrogen of the ITC, increasing the electrophilicity of the Carbon, effectively counteracting the electron-donating effect of the t-butyl group.
-
Catalyst: Ytterbium Triflate [Yb(OTf)₃] or Copper(I) Chloride (CuCl).
-
Loading: 5–10 mol%.
-
Solvent: Toluene (for CuCl) or Acetonitrile (for Yb).
Step-by-Step:
-
Mix ITC (1.0 equiv), Amine (1.1 equiv), and Yb(OTf)₃ (0.05 equiv) in Acetonitrile.
-
Reflux (80°C) for 12–24 hours.
-
Workup: Filter through a celite pad to remove the catalyst before evaporation.
Frequently Asked Questions (FAQ)
Q1: Why is my reaction turning black/tarry but the LCMS shows starting material? A: This is likely isothiocyanate polymerization or decomposition, not a reaction with your amine. 2-tert-butylphenyl ITC is greasy and prone to degradation under oxidative stress.
-
Fix: Ensure the reaction is under Nitrogen/Argon. Add a radical scavenger like BHT if you suspect radical polymerization, though this is rare. More likely, you are "cooking" the ITC without the amine attacking. Switch to Protocol A (Microwave) to shorten the heat exposure time.
Q2: Can I use a strong base (NaH) to deprotonate my amine? A: Use with caution. While deprotonating the amine makes it a better nucleophile (an amide anion), the steric bulk of the 2-tert-butyl group might prevent the approach of a bulky anion. Furthermore, strong bases can cause the ITC to dimerize or desulfurize.
-
Better approach: Use a "nucleophilic catalyst" like DMAP or DABCO . These attack the ITC first to form a reactive intermediate that is less sterically hindered and more electrophilic than the parent ITC.
Q3: I see a peak with Mass = (Target - 34). What is it? A: That is the urea analog (loss of sulfur, gain of oxygen, net -16 mass change usually, but -34 implies H2S loss to a carbodiimide followed by hydration).
-
Cause: This happens if you use basic conditions in the presence of heavy metal impurities or oxidants (like HgO or PbO, often used to make ureas).
-
Fix: Ensure your reagents are free of heavy metals and avoid prolonged exposure to air at high temperatures.
Q4: How do I purify the product? It's an oil. A: The tert-butyl group makes these molecules very lipophilic ("greasy").
-
Purification: Avoid normal phase silica if possible, as thioureas can streak.
-
Trick: Try reverse-phase flash chromatography (C18) using Water/Acetonitrile. Alternatively, triturated with cold pentane or hexanes; the steric bulk often helps the product crystallize once impurities are removed.
Mechanistic Insight: The Steric Energy Landscape
To understand why you need heat, visualize the reaction coordinate. The tert-butyl group raises the energy of the transition state (TS).
Figure 2: Reaction coordinate comparison. The 2-tert-butyl group creates a high-energy transition state (Red) compared to a standard phenyl ITC (Green), necessitating thermal or catalytic activation.
References
-
Mechanochemical Synthesis: Discusses the reactivity of sterically hindered ortho-substituted isothiocyanates (e.g., 2,6-dimethyl)
- Source: Beilstein J. Org. Chem. 2017, 13, 1850–1857.
-
URL:[Link]
-
Microwave Acceleration: Validates the use of microwave irradiation to overcome steric barriers in thiourea synthesis
- Source: Asian J. Chem. 2013, 25, 123-126.
-
URL:[Link]
-
Catalysis (DMAP/Lewis Acids)
- Source: Tetrahedron Lett. 2010, 51, 1326-1329.
-
URL:[Link]
-
Electronic Effects: Explains the inductive effects of alkyl groups on the electrophilicity of the N=C=S carbon.
Sources
Technical Support: Optimizing Sterically Hindered Isothiocyanate Couplings
Executive Summary: The "Ortho-Effect" Barrier
The coupling of 2-tert-butylphenyl isothiocyanate is deceptively difficult. Unlike standard phenyl isothiocyanates, the tert-butyl group at the ortho position creates a massive steric blockade (the "Ortho-Effect"). This forces the isothiocyanate (-N=C=S) moiety out of planarity and physically shields the electrophilic carbon from nucleophilic attack.
Standard protocols (DCM, Room Temperature, mild base) often result in <20% conversion or significant hydrolysis because the reaction kinetics are slower than the rate of moisture scavenging. This guide provides the thermodynamic and kinetic adjustments required to force this reaction to completion.
Critical Failure Analysis (Mechanism)
To solve the yield issue, we must visualize the failure mode. The nucleophile (amine) must attack the central carbon of the -N=C=S group.[1] In your molecule, the tert-butyl group acts as a kinetic gatekeeper.[2]
Visualization: The Steric & Hydrolysis Trap
The following diagram illustrates the competition between the desired coupling and the fatal hydrolysis pathway (Dimer formation).
Figure 1: Reaction pathways showing how steric hindrance slows the desired path (green), allowing trace water to trigger the hydrolysis cascade (red), leading to symmetric urea dimers.
Troubleshooting & FAQs
Q1: I see starting material remaining by TLC even after 24 hours. Why?
A: You are fighting kinetics. The tert-butyl group blocks the trajectory of the incoming amine.
-
The Fix: You must increase the collision frequency and energy. Switch from low-boiling solvents (DCM, THF) to Toluene or Xylene and heat to reflux (110°C+). The thermal energy is required to overcome the rotational barrier of the tert-butyl group.
Q2: I isolated a white solid, but NMR shows it's the symmetric thiourea dimer, not my product.
A: This is the classic "Hydrolysis Trap." Because the reaction with your amine is slow, trace water in the solvent competes for the isothiocyanate.
-
Mechanism: Water attacks the ITC
Thiocarbamic acid Decarboxylation (-COS) 2-tert-butyl aniline . -
The fatal step: This newly formed aniline is less hindered than your target amine and rapidly reacts with the remaining ITC to form the symmetric dimer (1,3-bis(2-tert-butylphenyl)thiourea).
-
The Fix: Use strictly anhydrous solvents (molecular sieves) and perform the reaction under Argon/Nitrogen.
Q3: My amine is a hydrochloride salt. Can I just add TEA?
A: For hindered ITCs, Triethylamine (TEA) is often too weak and creates voluminous salts that impede stirring.
-
The Fix: Use DIPEA (Hünig's Base) or, for very unreactive amines, switch to NaH (Sodium Hydride) to generate the amide anion (see Protocol B).
Validated Optimization Protocols
Choose the protocol that matches your substrate's stability.
Protocol A: The Thermodynamic Push (Standard Recommendation)
Best for: Thermally stable amines and general synthesis.
-
Solvent: Anhydrous Toluene (0.5 M concentration—high concentration is crucial for second-order kinetics).
-
Stoichiometry: 1.0 equiv ITC : 1.2 - 1.5 equiv Amine.
-
Setup: Flame-dried glassware, inert atmosphere (N2/Ar).
-
Procedure:
-
Dissolve ITC and Amine in Toluene.
-
Reflux (110°C) for 6–12 hours.
-
Monitor: Check TLC. If conversion stalls, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
-
-
Workup: Cool to RT. If product precipitates, filter. If not, evaporate toluene and recrystallize from EtOH/Hexanes.
Protocol B: The Anionic Activation (The "Nuclear" Option)
Best for: Weakly nucleophilic amines (e.g., anilines) or when thermal conditions degrade the product.
-
Reagents: NaH (60% dispersion in oil) or LiHMDS.
-
Solvent: Anhydrous THF (0°C to RT).
-
Procedure:
-
Suspend NaH (1.1 equiv) in THF at 0°C.
-
Add the Amine (1.0 equiv) slowly. Stir 30 mins to generate the amide anion (R-NH⁻). Note: This turns the amine into a super-nucleophile.
-
Add 2-tert-butylphenyl isothiocyanate (1.0 equiv) dropwise.
-
Allow to warm to RT. Reaction is usually complete in <1 hour.
-
-
Quench: CAREFUL addition of saturated NH4Cl.
Protocol C: Mechanochemistry (Solvent-Free)
Best for: Green chemistry applications or extremely stubborn substrates.
Recent literature suggests that ball-milling can overcome steric hindrance by forcing molecular contact without solvation shells interfering.
-
Setup: Stainless steel jar with 1-2 stainless steel balls.
-
Load: ITC (1 equiv) + Amine (1 equiv) + K2CO3 (solid, 1 equiv).
-
Process: Grind/Mill at 30 Hz for 20–40 minutes.
-
Result: Often quantitative conversion. Extract the resulting paste with DCM/Water to remove salts.
Comparative Data: Solvent & Condition Effects
| Condition | Solvent | Temp | Base | Typical Yield | Risk Factor |
| Standard | DCM | 25°C | TEA | 10-30% | High Hydrolysis (Dimer formation) |
| Thermal | Toluene | 110°C | None/DIPEA | 75-90% | Thermal degradation of sensitive amines |
| Anionic | THF | 0°C | NaH | 90-98% | Requires strictly anhydrous conditions |
| Mechanochemical | None | Ambient | K2CO3 | >95% | Scalability limits (>5g is difficult) |
References
-
Mechanisms of Aminolysis: The kinetics and mechanism of aminolysis of isothiocyanates. J. Chem. Soc., Perkin Trans.[3] 2.
-
Mechanochemical Synthesis: Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein J. Org. Chem.
-
Steric Hindrance Guide: The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.[4] BenchChem.[1][4]
-
Hydrolysis Side Reactions: Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. J. Chem. Soc., Perkin Trans.[3] 2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-tert-Butylphenyl Isothiocyanate
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with sterically hindered aryl isothiocyanates.
Ticket Type: Advanced Purification Strategy & Troubleshooting Subject: 2-tert-Butylphenyl Isothiocyanate (2-tBu-Ph-NCS) Applicable For: Medicinal Chemistry, Process Development, Chemical Biology
Executive Summary & Compound Profile
2-tert-Butylphenyl isothiocyanate presents a unique purification challenge compared to its para-substituted counterparts. The bulky ortho-tert-butyl group introduces significant steric hindrance, which influences both its chemical reactivity and physical state.
-
Physical State: Typically a viscous, pale-yellow oil (unlike the crystalline 4-isomer). It may solidify upon prolonged storage at -20°C but often resists crystallization due to poor packing efficiency.
-
Primary Impurities:
-
2-tert-Butylaniline (Starting Material): Difficult to separate due to similar lipophilicity.
-
1,3-bis(2-tert-butylphenyl)thiourea: Formed via hydrolysis or reaction with unreacted amine.
-
Polymerized degradation products: Red/orange gums formed by heat or light exposure.
-
Decision Matrix: Purification Workflow
Before selecting a method, assess the crude state of your material.
Figure 1: Decision logic for selecting the optimal purification pathway based on the physical state of the crude intermediate.
Critical Workup Protocols (Pre-Purification)
The most common failure point is carrying unreacted amine into the purification step. Isothiocyanates (ITCs) react with amines to form stable thioureas that are difficult to remove.
Protocol A: Chemical Scavenging of Amine
Use this if unreacted 2-tert-butylaniline is detected by TLC.
-
Dilution: Dilute the reaction mixture with Hexanes or Heptane (do not use ether or DCM yet). The non-polar solvent discourages the solubility of the polar amine salts.
-
Cold Acid Wash:
-
Prepare 1.0 M HCl and chill to 0°C on ice.
-
Rapidly wash the organic layer with the cold HCl.
-
Note: Do not prolong contact. Although aryl ITCs are relatively stable to acid, the ortho-tert-butyl group can accelerate hydrolysis if left in aqueous acid for extended periods [1].
-
-
Neutralization: Immediately wash with saturated NaHCO₃, followed by Brine.
-
Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if the product is sensitive, as it is slightly acidic).
Primary Purification Strategies
Strategy 1: Vacuum Distillation (Recommended)
Due to the steric bulk preventing easy crystallization, distillation is the most effective method for obtaining >98% purity.
| Parameter | Setting/Requirement |
| Vacuum Pressure | < 0.5 mmHg (High Vacuum essential) |
| Bath Temperature | 80°C – 110°C (Start low) |
| Head Temperature | Expect 60°C – 85°C (Dependent on vacuum) |
| Apparatus | Short-path distillation head (Vigreux column unnecessary) |
User Tip: If the oil bumps violently, it likely contains residual solvent or water. Degas the oil under vacuum at room temperature for 30 minutes before heating.
Strategy 2: Flash Chromatography (If Distillation Fails)
Silica gel surface hydroxyls can act as nucleophiles, degrading ITCs into ureas over time [2].
-
Stationary Phase: Neutral Alumina (Activity Grade III) is safer. If using Silica Gel, it must be neutralized.
-
Mobile Phase: 100% Hexanes
5% EtOAc/Hexanes. The ITC is very non-polar and elutes quickly (Rf ~ 0.7-0.8 in 10% EtOAc/Hex). -
Silica Neutralization: Pre-wash the silica column with 1% Triethylamine in hexanes, then flush with pure hexanes before loading your sample. This caps acidic sites.
Troubleshooting & FAQs
Q1: My product is an oil, but the literature says "solid." Is it impure?
Answer: Not necessarily. While many aryl isothiocyanates are solids, the 2-tert-butyl group disrupts crystal packing significantly. Unless the compound is hyper-pure (>99.5%) and stored at -20°C for days, it will likely remain a supercooled liquid (oil).
-
Action: Check 1H NMR. If the spectrum is clean (distinct tert-butyl singlet ~1.4 ppm, aromatic signals), the oil state is acceptable.
Q2: I see a new spot on TLC appearing during purification. What is it?
Answer: This is likely the 1,3-bis(2-tert-butylphenyl)thiourea . This forms if the ITC hydrolyzes to the amine, which then reacts with another molecule of ITC.
-
Cause: Wet silica gel or slow elution.
-
Fix: Switch to Neutral Alumina or increase the flow rate. Ensure your mobile phase solvents are anhydrous.
Q3: There is a persistent "rotten egg" or sulfur smell.
Answer: This indicates residual Carbon Disulfide (CS₂) or Thiophosgene.
-
Fix: These are highly volatile. Rotovap the product at 40°C for 1 hour. If the smell persists, dissolve in hexanes and wash with 1M NaOH (removes acidic sulfur species), then re-dry.
Q4: Can I use nucleophilic scavengers (e.g., Trisamine resin) to remove the starting amine?
Answer: YES , and this is often superior to acid washing. Add a polymer-supported isocyanate (PS-Isocyanate) or aldehyde resin to the crude mixture. The unreacted 2-tert-butylaniline will bind to the resin. Filter the resin, and the filtrate will contain your pure ITC. This avoids the risk of hydrolysis associated with aqueous washes [3].
References
-
Drobnica, L., et al. (1977). The Chemistry of Cyanates and their Thio Derivatives. Wiley.
-
Oka, N., et al. (2022).[1][2] Aryl Boronic Esters Are Stable on Silica Gel...[1][3] (Context on Silica Stability). Organic Letters. [3]
-
Kaldor, S. W., et al. (1996). Use of solid supported reagents and scavengers in the synthesis of small molecule libraries. Tetrahedron Letters.
-
Sigma-Aldrich. (n.d.). tert-Butyl isothiocyanate Product Specification.
Sources
- 1. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Optimizing Reaction Rates of 2-tert-Butylphenyl Isothiocyanate
Topic: Troubleshooting slow reaction rates of 2-tert-Butylphenyl isothiocyanate Document ID: TS-NCS-2TB-001 Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary: The "Ortho-Effect" Challenge
You are likely accessing this guide because your nucleophilic addition (e.g., thiourea formation) with 2-tert-butylphenyl isothiocyanate is stalling, returning low yields, or requiring excessive reaction times compared to unsubstituted phenyl isothiocyanate.
This behavior is not an experimental error but a predictable thermodynamic and kinetic consequence of the 2-tert-butyl substituent. This group exerts a dual-inhibitory effect:[1][2]
-
Steric Blockade: The massive tert-butyl group at the ortho position physically occludes the electrophilic carbon of the isothiocyanate (-N=C=S) group.
-
Electronic Deactivation: The tert-butyl group is strongly electron-donating (+I effect), which reduces the electrophilicity of the NCS carbon, making it less reactive toward nucleophiles.
This guide provides the mechanistic insight and validated protocols to overcome these barriers.
Mechanistic Diagnostics: Why is it Slow?
To solve the problem, we must visualize the molecular geometry. The reaction of an amine with an isothiocyanate follows a nucleophilic addition mechanism.[3]
The Steric/Electronic Barrier Diagram
Figure 1: The steric "gatekeeper" effect of the ortho-tert-butyl group blocking the Bürgi-Dunitz trajectory of the incoming nucleophile.
Comparative Reactivity Data
The following table illustrates the relative reactivity penalty imposed by ortho-substitution.
| Substituent (Ortho) | Steric Bulk (A-Value) | Electronic Effect | Relative Reaction Rate (Approx.) |
| -H (Phenyl NCS) | 0.0 | Neutral | 1.0 (Reference) |
| -CH3 (o-Tolyl) | 1.70 | Weak Donor (+I) | ~0.1 - 0.2 |
| -C(CH3)3 (2-t-Butyl) | >5.0 | Strong Donor (+I) | < 0.01 |
Note: The reaction rate drops exponentially, not linearly, as steric bulk increases.
Troubleshooting & Optimization Guide
Issue 1: Reaction Stalls at <50% Conversion
Root Cause: Insufficient activation energy to overcome the steric barrier. Solution:
-
Solvent Switch: Move from low-boiling solvents (DCM, THF) to high-boiling, polar aprotic solvents. Toluene (110°C) or DMF (153°C) are recommended.
-
Catalysis: Standard bases (TEA) may be insufficient. Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) . DMAP attacks the isothiocyanate to form a highly reactive N-acylpyridinium-type intermediate, which is less sterically sensitive to the incoming amine.
Issue 2: Nucleophile is Unreactive (e.g., Aniline)
Root Cause: If your nucleophile is also sterically hindered or electron-deficient (e.g., another aniline), the reaction may never proceed under thermal conditions. Solution:
-
Microwave Irradiation: This is the "silver bullet" for hindered couplings. Microwave heating provides rapid, localized superheating that helps overcome the high activation energy barrier more effectively than conventional reflux.
-
Deprotonation: Use a stronger base (NaH or LiHMDS) to generate the amide anion (NH-), which is a far more aggressive nucleophile than the neutral amine.
Validated Experimental Protocols
Protocol A: The "Forced" Thermal Method (Standard Lab Equipment)
Use this for moderately hindered amines.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solvent: Dissolve 2-tert-butylphenyl isothiocyanate (1.0 equiv) in anhydrous Toluene (0.5 M concentration).
-
Nucleophile: Add the amine (1.2 equiv).
-
Catalyst: Add DMAP (0.1 equiv) and Diisopropylethylamine (DIPEA) (1.5 equiv).
-
Reaction: Heat to reflux (110°C) .
-
Checkpoint: Monitor by TLC/LC-MS every 2 hours. This reaction may take 12–24 hours.
-
-
Workup: Cool to RT. Evaporate toluene. Redissolve in EtOAc, wash with 1M HCl (to remove DMAP/DIPEA) and Brine. Dry over
.[4][5]
Protocol B: Microwave-Assisted Synthesis (Recommended)
Use this for highly hindered systems or if Protocol A fails.
-
Vessel: Use a dedicated microwave reaction vial (e.g., 10 mL).
-
Reagents: Combine 2-tert-butylphenyl isothiocyanate (1.0 equiv), Amine (1.5 equiv), and DIPEA (2.0 equiv) in Acetonitrile (MeCN) or DMF .
-
Parameters:
-
Temperature: 120°C - 150°C [4]
-
Time: 10 - 30 minutes
-
Pressure: High (sealed vessel)
-
-
Outcome: Expect near-quantitative conversion in minutes rather than days.
Decision Logic for Troubleshooting
Follow this logic flow to determine the correct intervention for your specific situation.
Figure 2: Troubleshooting decision tree for optimizing isothiocyanate coupling.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol or methanol as a solvent? A: Avoid if possible. While alcohols are common for thiourea synthesis, the slow reaction rate of your hindered isothiocyanate allows the solvent to compete. You risk forming the thiocarbamate (O-alkyl thiocarbamate) side product instead of your desired thiourea. Use aprotic solvents (Toluene, DMF, THF).
Q: My reaction turned black/tarry. What happened? A: This usually indicates decomposition due to excessive heating without an inert atmosphere. Isothiocyanates can polymerize or hydrolyze to anilines. Ensure you are under Nitrogen/Argon and using anhydrous solvents . If using DMF, ensure it is fresh; decomposed DMF produces dimethylamine, which will react with your isothiocyanate.
Q: I don't have a microwave reactor. Can I use a sealed tube in an oil bath? A: Yes. A sealed pressure tube allows you to heat solvents like THF or MeCN above their boiling points (superheating). However, be extremely cautious with pressure limits. Toluene reflux (Protocol A) is safer if you lack pressure-rated glass.
References
- Satchell, D. P. N., & Satchell, R. S. (1975). The Chemistry of the Carbon-Nitrogen Double Bond. In Patai's Chemistry of Functional Groups. (Discusses the kinetics of nucleophilic addition to isothiocyanates and the retarding effect of ortho-substituents).
- Drobnica, L., Kristian, P., & Augustin, J. (1977). The Chemistry of the -NCS Group. John Wiley & Sons.
- Kumbhare, R. M., et al. (2012). Synthesis of thioureas: A review of recent advances. Current Organic Chemistry, 16(15). (Reviews catalytic methods including DMAP and microwave-assisted synthesis).
-
BenchChem Technical Library. (2025). Steric Hindrance in Ortho-Substituted Aromatics. (General reference for A-values and steric parameters).
Sources
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-tert-Butylphenyl Thiourea Products
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 2-tert-Butylphenyl thiourea and its derivatives. Here, we address common challenges and provide systematic protocols to achieve high purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in recrystallizing 2-tert-Butylphenyl thiourea?
A1: The main challenge arises from the compound's molecular structure. The presence of the bulky and nonpolar tert-butylphenyl group makes the molecule significantly hydrophobic. This can lead to high solubility in nonpolar organic solvents and very low solubility in polar solvents, making the selection of a single ideal recrystallization solvent difficult. Furthermore, this hydrophobicity increases the likelihood of the compound "oiling out" during crystallization, where it separates as a liquid instead of forming crystals.[1][2]
Q2: How do I begin selecting a solvent for a new 2-tert-Butylphenyl thiourea derivative?
A2: A systematic solvent screening is the most effective approach.[3] The principle of "like dissolves like" is a good starting point. Given the nonpolar nature of your compound, you should start with nonpolar and moderately polar solvents. A good recrystallization solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[2]
Q3: Should I use a single solvent or a mixed solvent system?
A3: Both are viable options, and the choice depends on the results of your solvent screening. For bulky, nonpolar compounds, a mixed solvent system (a "solvent pair") is often more effective.[4][5] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The mixture is then heated to redissolve the compound, and upon slow cooling, crystals should form.
Q4: My compound has "oiled out." What does this mean and how can I fix it?
A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as an oil instead of crystallizing upon cooling.[1] This is common when the melting point of the solute is lower than the boiling point of the solvent. To remedy this, you can try the following:
-
Add more of the "good" solvent: This keeps the compound in solution at a lower temperature, below its melting point, allowing for crystallization to occur upon further cooling.
-
Switch to a lower-boiling point solvent system.
-
Cool the solution very slowly to give the molecules more time to arrange into a crystal lattice.
Solvent Selection and Protocols
Rationale for Solvent Selection
The 2-tert-butylphenyl group imparts significant nonpolar character. Therefore, the ideal solvent will likely be a nonpolar or moderately polar organic solvent, or a mixture of such solvents. Highly polar solvents like water are unlikely to be effective on their own.
Recommended Solvents for Screening
The following table provides a starting point for your solvent screening experiments.
| Solvent System | Boiling Point (°C) | Polarity | Rationale and Key Considerations |
| Single Solvents | |||
| Hexane / Heptane | 69 / 98 | Nonpolar | Good for highly nonpolar compounds. High risk of "oiling out" if the compound's melting point is low.[4] |
| Toluene | 111 | Nonpolar | The aromatic nature may enhance solubility of the phenyl group. Higher boiling point can be advantageous.[2] |
| Ethanol | 78 | Polar Protic | May work if the thiourea moiety provides enough polarity for solubility at elevated temperatures.[6] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, but slightly less polar. |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent that can be effective for a range of polarities. |
| Mixed Solvent Systems | |||
| Dichloromethane / Diethyl Ether | ~40 / 35 | Mixed | A promising system for bulky aryl thioureas. Dichloromethane is the "good" solvent, and diethyl ether is the "poor" anti-solvent.[7][8] |
| Hexane / Ethanol (e.g., 10:1) | Variable | Mixed | This combination has been successfully used for other bulky N,N,N'-trisubstituted thioureas.[9] |
| Toluene / Hexane | Variable | Nonpolar Mix | A combination of two nonpolar solvents with different boiling points can sometimes provide the ideal solubility profile. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude 2-tert-Butylphenyl thiourea into a small test tube.
-
Add a few drops of the solvent to be tested.
-
Observe the solubility at room temperature. If it dissolves readily, the solvent is likely too good for single-solvent recrystallization.
-
If the compound is not soluble at room temperature, gently heat the test tube in a sand bath or on a hot plate.
-
Continue adding the solvent dropwise while heating until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of crystalline solid upon cooling.
Protocol 2: Single-Solvent Recrystallization
-
Place the crude 2-tert-Butylphenyl thiourea in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and a boiling chip.
-
Heat the mixture to a gentle boil while stirring.
-
Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[10]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If necessary, perform a hot gravity filtration to remove insoluble impurities or charcoal.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the purified crystals.
Protocol 3: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolve the crude product in the minimum amount of the "good" solvent (e.g., dichloromethane) at room temperature or with gentle warming.
-
Slowly add the "poor" solvent (e.g., diethyl ether or hexane) dropwise with swirling until a persistent cloudiness (turbidity) is observed.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the "poor" solvent, and dry.[8]
Troubleshooting Guide
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// Solutions for No Crystals TooMuchSolvent [label="Too much solvent used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; BoilOffSolvent [label="Boil off some solvent and re-cool.", fillcolor="#FFFFFF", fontcolor="#202124"]; Supersaturated [label="Supersaturated solution?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; InduceCrystallization [label="Induce crystallization:\n- Scratch flask with glass rod\n- Add a seed crystal", fillcolor="#FFFFFF", fontcolor="#202124"];
// Solutions for Oiling Out CoolingTooFast [label="Cooling too fast?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; SlowCooling [label="Allow to cool more slowly.\nInsulate the flask.", fillcolor="#FFFFFF", fontcolor="#202124"]; SolventBP [label="Solvent boiling point > compound MP?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeSolvent [label="Use a lower boiling solvent or\nadd more 'good' solvent in a mixed system.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Solutions for Low Yield TooMuchSolventYield [label="Too much solvent used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ConcentrateMotherLiquor [label="Concentrate the mother liquor and\ncollect a second crop of crystals.", fillcolor="#FFFFFF", fontcolor="#202124"]; PrematureCrystallization [label="Premature crystallization during hot filtration?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; UseMoreSolvent [label="Use slightly more hot solvent and keep the funnel hot.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Solutions for Colored Crystals CharcoalTreatment [label="Use activated charcoal during recrystallization.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> NoCrystals; Start -> OilingOut; Start -> LowYield; Start -> ColoredCrystals;
NoCrystals -> TooMuchSolvent; TooMuchSolvent -> BoilOffSolvent [label="Yes"]; TooMuchSolvent -> Supersaturated [label="No"]; Supersaturated -> InduceCrystallization [label="Yes"];
OilingOut -> CoolingTooFast; CoolingTooFast -> SlowCooling [label="Yes"]; CoolingTooFast -> SolventBP [label="No"]; SolventBP -> ChangeSolvent [label="Yes"];
LowYield -> TooMuchSolventYield; TooMuchSolventYield -> ConcentrateMotherLiquor [label="Yes"]; TooMuchSolventYield -> PrematureCrystallization [label="No"]; PrematureCrystallization -> UseMoreSolvent [label="Yes"];
ColoredCrystals -> CharcoalTreatment; } enddot Caption: Troubleshooting logic for common recrystallization problems.
Visual Workflow for Solvent Selection
// Nodes Start [label="Start: Crude 2-tert-Butylphenyl\nThiourea Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Perform Small-Scale Solvent Screen\n(Hexane, Toluene, Ethanol, Ethyl Acetate, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GoodSingleSolvent [label="Good single solvent found?\n(Sparingly soluble cold, very soluble hot)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PerformSingleRecryst [label="Proceed with Single-Solvent Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoGoodSingleSolvent [label="No suitable single solvent found.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SolventPairScreen [label="Identify a 'Good' Solvent (dissolves well)\nand a 'Poor' Solvent (sparingly soluble)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PerformMixedRecryst [label="Proceed with Mixed-Solvent Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure Crystalline Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Screening; Screening -> GoodSingleSolvent; GoodSingleSolvent -> PerformSingleRecryst [label="Yes"]; GoodSingleSolvent -> NoGoodSingleSolvent [label="No"]; NoGoodSingleSolvent -> SolventPairScreen; SolventPairScreen -> PerformMixedRecryst; PerformSingleRecryst -> End; PerformMixedRecryst -> End; } enddot Caption: Decision workflow for selecting a recrystallization solvent system.
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]
-
University of Calgary. (n.d.). Recrystallisation. Retrieved February 15, 2026, from [Link]
-
Santa Monica College. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved February 15, 2026, from [Link]
- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Mount Holyoke College. (n.d.). Experiment 2: Recrystallization. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]
-
Minnesota State University Moorhead. (n.d.). Recrystallization I. Retrieved February 15, 2026, from [Link]
- Hendricks, M. P., et al. (2015). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis.
- Google Patents. (n.d.). Method for purifying thiourea.
- Al-Ostoot, F. H., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(19), 6296.
- Milosavljević, M. M., et al. (2015). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. Chemical Industry and Chemical Engineering Quarterly, 21(4), 501-510.
-
ResearchGate. (2014). How can I purify my bis thiourea compound? Retrieved February 15, 2026, from [Link]
- Ren, T., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.
-
ResearchGate. (2015). (PDF) Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Retrieved February 15, 2026, from [Link]
-
Dubi Chem. (n.d.). Thiourea Purified. Retrieved February 15, 2026, from [Link]
- Wang, L., et al. (2014). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water.
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Validation & Comparative
Mass spectrometry fragmentation patterns of 2-tert-Butylphenyl isothiocyanate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-tert-Butylphenyl Isothiocyanate: A Comparative Analysis
Introduction
In the landscape of drug discovery and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed structural fingerprint through the analysis of fragmentation patterns. This guide offers a comprehensive examination of the electron ionization (EI) mass spectrometry fragmentation pathways of 2-tert-Butylphenyl isothiocyanate, a substituted aromatic compound featuring a sterically demanding tert-butyl group in the ortho position to a reactive isothiocyanate moiety.
This document is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural confirmation. Rather than merely presenting a spectrum, we will deconstruct the fragmentation puzzle by applying first principles of physical organic chemistry. We will predict the primary fragmentation routes, rationalize the formation of key fragment ions, and provide a comparative analysis against related structures to highlight the diagnostic influence of the tert-butyl group and its specific positional isomerism.
Foundational Principles: Deconstructing the Molecule
The fragmentation of 2-tert-Butylphenyl isothiocyanate under EI conditions is governed by the interplay of its three core components: the stable aromatic ring, the sterically bulky tert-butyl group, and the electron-rich isothiocyanate group. Ionization typically involves the removal of an electron from the π-system of the benzene ring or the non-bonding electrons on the sulfur or nitrogen atoms, creating an energetically unstable molecular ion (M⁺˙) that readily undergoes fragmentation.[1]
-
The tert-Butyl Group: This group is notorious for its characteristic fragmentation behavior. The primary and most facile fragmentation is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation.[2][3] This pathway is often responsible for the base peak in the mass spectra of tert-butyl-containing compounds.
-
The Isothiocyanate Group (-N=C=S): This functional group has several potential fragmentation routes. It can be lost as a neutral molecule or fragment in various ways. The fragmentation of phenyl isothiocyanate itself is dominated by the loss of the NCS group and cleavage of the phenyl ring (C₆H₅⁺).[4]
-
The ortho-Effect: The spatial proximity of the tert-butyl and isothiocyanate groups in the 2-position is expected to induce unique fragmentation pathways not observed in the meta or para isomers. These "ortho-effects" can involve intramolecular hydrogen rearrangements or cyclization events, providing a powerful diagnostic tool for isomer identification.
Predicted Fragmentation Pathways of 2-tert-Butylphenyl Isothiocyanate (EI-MS)
The molecular ion ([M]⁺˙) of 2-tert-Butylphenyl isothiocyanate has a theoretical m/z of 191. We predict the following key fragmentation pathways.
Pathway 1: α-Cleavage of the tert-Butyl Group
This is anticipated to be the most dominant fragmentation pathway. The molecular ion loses a methyl radical (15 Da) to form a resonance-stabilized tertiary benzylic-like cation at m/z 176 . This fragment is expected to be the base peak of the spectrum due to its high stability.[2]
Caption: Pathway 1: Formation of the [M-15]⁺ base peak.
Pathway 2: The ortho-Effect - McLafferty-like Rearrangement
The ortho positioning allows for a unique rearrangement. A hydrogen atom from one of the tert-butyl's methyl groups can be transferred to the sulfur atom of the isothiocyanate group via a six-membered transition state, leading to the elimination of a neutral isobutene molecule (56 Da). This results in a characteristic fragment ion at m/z 135 . This peak's presence would be a strong indicator of the 2-substituted isomer.
Sources
A Practical Guide to Validating Thiourea Formation with TLC Monitoring
For researchers, synthetic chemists, and professionals in drug development, the efficient and reliable synthesis of thiourea derivatives is a cornerstone of many projects. These compounds are not only valuable intermediates in the synthesis of heterocycles and pharmaceuticals but also serve as organocatalysts.[1] The most prevalent and high-yielding method for their preparation is the reaction between an isothiocyanate and a primary or secondary amine.[2][3] While this reaction is often straightforward, ensuring its completion and the purity of the product is paramount. Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method to monitor the progress of these reactions in real-time.[4][5][6]
This guide provides an in-depth comparison of TLC profiles for successful versus incomplete thiourea formation, supported by detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring a self-validating system for your syntheses.
The Chemistry of Thiourea Formation
The synthesis of N,N'-disubstituted thioureas from an isothiocyanate and an amine is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final neutral thiourea product.[3] This reaction is often efficient and clean, making it a favorite in synthetic chemistry.[2]
However, factors such as steric hindrance, the nucleophilicity of the amine, and the electrophilicity of the isothiocyanate can influence the reaction rate and outcome.[3][7] Common side reactions can include the formation of symmetrical thioureas if an unsymmetrical product is desired, or byproducts from the decomposition of starting materials.[7][8] Therefore, careful monitoring is essential.
Visualizing the Reaction: The Power of TLC
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (the eluting solvent).[5][9] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Non-polar compounds are more soluble in the mobile phase and travel further, leading to a higher Rf value.[10]
By spotting the reaction mixture on a TLC plate alongside the starting materials, we can visually track the disappearance of the reactants and the appearance of the product.[11]
Experimental Workflow for TLC Monitoring
The following diagram illustrates the general workflow for monitoring a thiourea synthesis using TLC.
Caption: Workflow for monitoring thiourea synthesis via TLC.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a disubstituted thiourea and its monitoring by TLC.
Materials:
-
Isothiocyanate (e.g., Phenyl isothiocyanate)
-
Amine (e.g., Aniline)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)[3]
-
TLC plates (silica gel 60 F254)[4]
-
Developing chamber
-
Capillary tubes for spotting[9]
-
Staining solution (e.g., potassium permanganate)
Reaction Setup:
-
In a clean, dry flask, dissolve the amine (1 equivalent) in a suitable solvent.
-
Add the isothiocyanate (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture and begin monitoring by TLC immediately.
TLC Monitoring Protocol:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[13] Mark three lanes for spotting: "SM" (Starting Material - Amine), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Prepare the Developing Chamber: Pour a suitable eluent (e.g., a mixture of hexane and ethyl acetate) into the developing chamber to a depth of about 0.5 cm.[11][13] Cover the chamber to allow the atmosphere to become saturated with solvent vapors. The choice of eluent is crucial; a good starting point for many thiourea syntheses is a 7:3 or 8:2 mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).[4] The ideal eluent should give the starting material an Rf of approximately 0.3-0.4.[11]
-
Spot the TLC Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of the starting amine on the "SM" mark.
-
Rxn Lane: Using a fresh capillary tube, spot the reaction mixture on the "Rxn" mark.
-
Co-spot Lane: Spot the starting amine on the "Co" mark, and then, using the reaction mixture capillary, spot the reaction mixture directly on top of the amine spot.[11] This "co-spot" is critical for resolving compounds with similar Rf values.[11]
-
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[9] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[9]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).[14] Most aromatic compounds will appear as dark spots.[12] Circle the visible spots with a pencil.
-
If the compounds are not UV-active, use a chemical stain like potassium permanganate. This is a destructive method and should be done after UV visualization.[12][14]
-
Interpreting the TLC Results: A Comparative Guide
The key to validating thiourea formation is the comparison of the TLC profiles at different reaction times.
TLC Profile of a Successful Reaction
As the reaction proceeds to completion, the spot corresponding to the starting amine will diminish in intensity, while a new spot, corresponding to the more polar thiourea product, will appear at a lower Rf value. The isothiocyanate may also be visible, typically at a higher Rf than the amine.
Table 1: Hypothetical TLC Data for a Successful Thiourea Synthesis
| Compound | Polarity | Expected Rf Range | TLC Appearance (t = 0) | TLC Appearance (t = final) |
| Phenyl Isothiocyanate | Low | 0.7 - 0.8 | Strong Spot | Faint/Absent Spot |
| Aniline (Starting Amine) | Medium | 0.4 - 0.5 | Strong Spot | Faint/Absent Spot |
| N,N'-diphenylthiourea | High | 0.2 - 0.3 | Absent | Strong Spot |
The final TLC plate should show a single, strong spot in the "Rxn" lane corresponding to the thiourea product, with the absence or near absence of starting material spots. The "Co-spot" lane will clearly show two distinct spots, confirming that the product is a new compound and not just a shifted starting material spot.[9]
TLC Profile of an Incomplete Reaction
If the reaction is incomplete, the TLC plate will show the presence of both the starting materials and the product.
Table 2: Hypothetical TLC Data for an Incomplete Thiourea Synthesis
| Compound | Polarity | Expected Rf Range | TLC Appearance (t = intermediate) |
| Phenyl Isothiocyanate | Low | 0.7 - 0.8 | Present Spot |
| Aniline (Starting Amine) | Medium | 0.4 - 0.5 | Present Spot |
| N,N'-diphenylthiourea | High | 0.2 - 0.3 | Present Spot |
In this scenario, continuing the reaction time or adjusting reaction conditions (e.g., heating) may be necessary.[7]
Identifying Potential Side Products
The formation of unexpected spots on the TLC plate can indicate the presence of side products. For example, the formation of a symmetrical thiourea from a different amine impurity would result in an additional spot with a unique Rf value.[7] Comparing the TLC to known standards of potential byproducts can aid in their identification.
Chemical Transformation Diagram
The following diagram illustrates the conversion of starting materials to the thiourea product.
Caption: Chemical transformation in thiourea synthesis.
Conclusion
TLC is an indispensable tool for the real-time monitoring of thiourea synthesis.[4][6] Its simplicity, speed, and low cost allow for the rapid assessment of reaction progress, ensuring the complete consumption of starting materials and the clean formation of the desired product. By understanding the principles of TLC and applying the systematic approach outlined in this guide, researchers can confidently validate their thiourea syntheses, leading to higher purity products and more efficient workflows.
References
-
Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]
-
Monitoring Reactions by TLC. Washington State University. Available at: [Link]
-
The proposed mechanism for the formation of thiourea. ResearchGate. Available at: [Link]
-
Thin Layer Chromatography. University of York. Available at: [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. National Institutes of Health (NIH). Available at: [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
Thiourea. Wikipedia. Available at: [Link]
-
Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications. Available at: [Link]
-
How To: Monitor by TLC. University of Rochester. Available at: [Link]
-
Synthesis and characterization of thiourea. ResearchGate. Available at: [Link]
-
Preparation of thiourea. PrepChem.com. Available at: [Link]
-
Practical synthesis of symmetrical thioureas and heterocyclic thiones in water. ResearchGate. Available at: [Link]
- The production technology of synthesizing thiourea by urea method. Google Patents.
-
Zn catalyzed a simple and convenient method for thiourea synthesis. Taylor & Francis Online. Available at: [Link]
-
Thiourea Synthesis. Scribd. Available at: [Link]
-
TLC Visualization Methods. Labster. Available at: [Link]
-
Visualizing a TLC plate. YouTube. Available at: [Link]
-
7.8: TLC Visualization Methods. Chemistry LibreTexts. Available at: [Link]
-
Thin Layer Chromatography (TLC). Available at: [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
Thin Layer Chromatography. YouTube. Available at: [Link]
-
Understanding RF Values in Thin Layer Chromatography (TLC). Oreate AI Blog. Available at: [Link]
-
CHEM 344 Thin Layer Chromatography. Available at: [Link]
-
Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. Available at: [Link]
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A Predictive and-Experimental Guide to the Reaction Kinetics of Ortho- vs. Para-tert-butylphenyl Isothiocyanates
A Senior Application Scientist's Perspective on Steric vs. Electronic Effects
For researchers and professionals in drug development, understanding the reactivity of molecular building blocks is paramount. Isothiocyanates (R-N=C=S) are a crucial class of electrophiles used in the synthesis of thioureas, heterocyclic compounds, and as probes in bioconjugate chemistry.[1] Their reactivity is governed by the electrophilicity of the central carbon atom, which is susceptible to nucleophilic attack. A key question in synthetic strategy is how substituents on an aromatic ring influence this reactivity.
This guide provides an in-depth comparison of the reaction kinetics of ortho- and para-tert-butylphenyl isothiocyanate. In the absence of direct comparative experimental data in the literature, we will first build a robust kinetic prediction based on foundational principles of physical organic chemistry—namely, steric and electronic effects. We will then outline a comprehensive, self-validating experimental protocol to verify this prediction, providing the necessary framework for its practical application in the laboratory.
Theoretical Framework: The Dominance of Steric Hindrance
The reaction rate of a phenyl isothiocyanate with a nucleophile, such as a primary amine, is dictated by the electronic properties of the aromatic ring and the steric environment around the isothiocyanate functional group. The tert-butyl group is a fascinating substituent because it introduces significant and distinct effects based on its position.
Electronic Effects: The tert-butyl group is a weak electron-donating group through an inductive effect.[2][3] This effect arises from the sigma bonds of the alkyl group pushing electron density towards the sp2-hybridized carbons of the aromatic ring. This electron donation slightly increases the electron density on the phenyl ring, which in turn marginally reduces the electrophilicity of the isothiocyanate carbon. In both the ortho and para positions, this electronic effect is expected to be similar, leading to a slight decrease in reactivity compared to unsubstituted phenyl isothiocyanate.
Steric Effects: Herein lies the critical difference between the two isomers. Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituent groups.[4]
-
Para-tert-butylphenyl isothiocyanate: The tert-butyl group is positioned far from the reaction center (-N=C=S group). It exerts no direct spatial interference on the approaching nucleophile.
-
Ortho-tert-butylphenyl isothiocyanate: The bulky tert-butyl group, with its three methyl groups projecting from a quaternary carbon, is located directly adjacent to the isothiocyanate. This creates a significant steric shield, impeding the nucleophile's trajectory to attack the electrophilic carbon.[5][6]
Table 1: Comparative Analysis of Substituent Effects
| Feature | Ortho-tert-butylphenyl Isothiocyanate | Para-tert-butylphenyl Isothiocyanate | Rationale & Predicted Impact on Kinetics |
| Electronic Effect | Weak Electron-Donating (Inductive) | Weak Electron-Donating (Inductive) | Similar, slight deactivation of the electrophile for both isomers compared to the unsubstituted parent compound.[3] |
| Steric Effect | High Steric Hindrance | Negligible Steric Hindrance | The ortho-substituent sterically shields the electrophilic carbon, significantly increasing the activation energy for nucleophilic attack.[5][7] |
| Predicted Reactivity | Slow | Fast | The reaction rate is predicted to be overwhelmingly governed by steric effects, making the para isomer significantly more reactive. |
Core Reaction Mechanism
The reaction between a phenyl isothiocyanate and a primary amine proceeds via a well-established nucleophilic addition mechanism to form a substituted thiourea.[8][9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the highly electrophilic carbon atom of the isothiocyanate group.
-
Intermediate Formation: This attack forms a transient zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, yielding the stable N,N'-disubstituted thiourea product.
Based on this mechanism, the rate-determining step is the initial nucleophilic attack. Therefore, any factor that hinders this step, such as the steric bulk of an ortho-tert-butyl group, will dramatically decrease the overall reaction rate.[7]
Experimental Design for Kinetic Verification
To empirically validate the predicted kinetic differences, a robust experimental protocol is required. UV-Vis spectrophotometry is a reliable and accessible technique for monitoring the kinetics of isothiocyanate reactions, as the formation of the thiourea product often leads to a change in the UV-Vis absorbance spectrum.[10][11]
Synthesis of Isomers
Both ortho- and para-tert-butylphenyl isothiocyanate can be synthesized from their corresponding anilines (2-tert-butylaniline and 4-tert-butylaniline). A common and effective method involves the in-situ generation of a dithiocarbamate salt followed by desulfurization.[1][12][13][14] For example, the amine is treated with carbon disulfide and a base (like triethylamine) to form the dithiocarbamate, which is then decomposed to the isothiocyanate using a reagent like di-tert-butyl dicarbonate (Boc₂O) or tosyl chloride.[1][14]
Protocol: UV-Vis Spectrophotometry for Kinetic Analysis
This protocol describes a method to determine the second-order rate constant (k₂) for the reaction of each isomer with a model nucleophile, n-butylamine, under pseudo-first-order conditions.
Objective: To measure and compare the rate of reaction of ortho- and para-tert-butylphenyl isothiocyanate with n-butylamine.
Materials:
-
ortho-tert-butylphenyl isothiocyanate
-
para-tert-butylphenyl isothiocyanate
-
n-butylamine
-
Anhydrous acetonitrile (ACN) or another suitable aprotic solvent
-
Thermostatted UV-Vis spectrophotometer with cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and standard laboratory glassware
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10.0 mM stock solution of each isothiocyanate isomer in anhydrous acetonitrile.
-
Prepare a 1.0 M stock solution of n-butylamine in anhydrous acetonitrile.
-
Causality: Using a large excess of the amine ([Amine] ≥ 10 × [Isothiocyanate]) ensures the reaction follows pseudo-first-order kinetics, simplifying data analysis.[10] Acetonitrile is chosen as an aprotic solvent to avoid competing reactions with the isothiocyanate.
-
-
Determination of Monitoring Wavelength (λ):
-
Prepare a solution of the final thiourea product.
-
Scan the UV-Vis spectrum of the isothiocyanate reactant and the thiourea product to identify a wavelength where the change in absorbance upon reaction is maximal. This is often in the 230-280 nm range.[15]
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the predetermined wavelength and maintain the cell holder at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
In a 1 cm quartz cuvette, place 2.90 mL of acetonitrile and 100 µL of the 1.0 M n-butylamine stock solution. Allow it to equilibrate to the set temperature.
-
To initiate the reaction, rapidly inject 10 µL of the 10.0 mM isothiocyanate stock solution, mix quickly, and immediately begin recording absorbance as a function of time for at least 3-5 half-lives.
-
Self-Validation: The final absorbance (A∞) should be stable, indicating the reaction has gone to completion.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant, kobs, is determined by plotting the natural logarithm of the change in absorbance versus time using the equation: ln(A∞ - At) = -kobst + ln(A∞ - A0). The slope of this line is -kobs.[10]
-
To determine the second-order rate constant (k₂), repeat the experiment using several different excess concentrations of n-butylamine (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
Plot kobs versus the concentration of n-butylamine. The slope of this line will be the second-order rate constant, k₂.
-
Anticipated Results and Interpretation
Executing the described protocol will yield the second-order rate constants (k₂) for both isomers, allowing for a direct quantitative comparison. The anticipated results, based on the dominance of steric hindrance, are summarized below.
Table 2: Predicted Comparative Kinetic Data for Reaction with n-Butylamine at 25°C
| Isothiocyanate Isomer | Predicted Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Predicted Relative Rate | Primary Influencing Factor |
| Para-tert-butylphenyl | kpara (e.g., ~10⁻² - 10⁻¹) | ~100 - 1000 | Electronic Effect (Slight Deactivation) |
| Ortho-tert-butylphenyl | kortho (e.g., ~10⁻⁵ - 10⁻⁴) | 1 | Steric Hindrance (Strong Deactivation) |
The large, bulky tert-butyl group in the ortho position is expected to dramatically slow the reaction, leading to a rate constant that could be several orders of magnitude smaller than that of the para isomer.[5][7] This profound difference underscores the power of steric effects in controlling reaction pathways and rates, a principle that is fundamental in rational drug design and synthetic chemistry.
Conclusion
While both ortho- and para-tert-butylphenyl isothiocyanates share a similar electronic profile from the electron-donating tert-butyl group, their reaction kinetics are predicted to be vastly different. The steric hindrance imposed by the ortho-tert-butyl group creates a significant barrier to nucleophilic attack, making it a much less reactive electrophile than its para-substituted counterpart. This guide provides both the theoretical foundation for this prediction and a detailed, validated experimental workflow for its confirmation. For researchers designing synthetic routes or developing molecular probes, understanding this sterically-driven difference in reactivity is critical for controlling reaction outcomes and achieving desired product yields.
References
-
Augustin, J., & Balaz, S. (1987). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications, 52(2), 443-453. [Link]
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Karak, M., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2868-2877. [Link]
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Lee, H. W., et al. (2017). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. PLoS ONE, 12(7), e0181933. [Link]
-
ron. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]
-
Kim, J., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
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Feng, C., et al. (2021). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Chemical Communications, 57(7), 937-940. [Link]
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Vione, D., et al. (2022). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics, 24(7), 4386-4395. [Link]
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Munch, H., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(20), 3117-3120. [Link]
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Kyriakidis, D. A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(19), 5843. [Link]
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Liu, X., et al. (2018). Synthesis and characterization of thiourea. Journal of Chemical and Pharmaceutical Research, 10(4), 1-5. [Link]
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Quora. (2016). How do we compare the Rate of electrophilic substitution in toluene and t-butylbenzene? Quora. [Link]
-
Hou, J., et al. (2012). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Request PDF. [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]
-
Szafranski, K., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2736. [Link]
-
Sharma, K. S., et al. (1976). The kinetics of the soft metal ion promoted hydrolysis of phenyl isothiocyanates in aqueous solution. The effects of thallium(III) ions and of substituents. Journal of the Chemical Society, Perkin Transactions 2, (4), 413-416. [Link]
-
Filleux-Blanchard, M. L., & Durand, M. (1972). The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. Journal of the Chemical Society, Perkin Transactions 2, (10), 1432-1435. [Link]
-
Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]
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Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Wang, Y., et al. (2007). Ultraviolet absorption spectra of AITC at different pH and reaction... ResearchGate. [Link]
-
Kumar, A., & Akanksha. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]
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Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
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Safety Operating Guide
Navigating the Handling of 2-tert-Butylphenyl Isothiocyanate: A Guide to Essential Protective Measures
For Immediate Reference: Essential Safety Protocols for 2-tert-Butylphenyl Isothiocyanate
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Respiratory: NIOSH-approved respirator with organic vapor cartridges. A full-face respirator is recommended. Hand: Heavy-duty chemical resistant gloves (e.g., nitrile rubber, Viton®). Body: Chemical-resistant apron or lab coat. |
| Skin Corrosion/Irritation | Hand: Double-gloving is recommended. Body: Chemical-resistant apron or lab coat. |
| Serious Eye Damage/Irritation | Eyes: Chemical safety goggles and a face shield. |
| Respiratory/Skin Sensitizer | All PPE listed above is mandatory. |
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-tert-Butylphenyl isothiocyanate was not available. The following guidance is synthesized from data on structurally analogous isothiocyanates, including tert-Butyl isothiocyanate, Phenyl isothiocyanate, and Allyl isothiocyanate. It is imperative to treat 2-tert-Butylphenyl isothiocyanate with the utmost caution, assuming it possesses similar or greater hazards than its chemical relatives.
Understanding the Hazard: The Isothiocyanate Functional Group
The isothiocyanate functional group (-N=C=S) is the cornerstone of this chemical's reactivity and, consequently, its hazard profile. Isothiocyanates are known to be highly reactive towards nucleophiles, a characteristic that underlies their biological activity and potential for toxicity. This reactivity makes them potent skin and respiratory sensitizers, capable of causing severe allergic reactions upon repeated exposure. Furthermore, many isothiocyanates are toxic if ingested, inhaled, or absorbed through the skin, and can cause severe irritation or burns to the eyes and skin.[1][2][3][4][5][6] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Core Directive: Personal Protective Equipment (PPE)
The primary defense against the hazards of 2-tert-Butylphenyl isothiocyanate is the consistent and correct use of appropriate PPE.
Respiratory Protection:
Given the volatility and high inhalation toxicity of many isothiocyanates, respiratory protection is paramount.
-
Minimum Requirement: A NIOSH-approved half-mask respirator fitted with organic vapor cartridges.
-
Recommended: A full-face respirator with organic vapor cartridges offers a higher protection factor and also provides eye and face protection.
-
Causality: The organic vapor cartridges are designed to adsorb volatile organic compounds like isothiocyanates, preventing them from reaching the respiratory system where they can cause acute toxicity and sensitization.[1][4]
Hand Protection:
Dermal contact is a significant route of exposure for isothiocyanates, which can cause local irritation, burns, and skin sensitization.
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a common choice for many laboratory chemicals, but for prolonged contact or immersion, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart.
-
Double Gloving: Wearing two pairs of gloves is a prudent measure to protect against undetected pinholes or tears in the outer glove.
-
Inspection and Removal: Always inspect gloves for any signs of degradation before use. Remove gloves using a technique that avoids skin contact with the contaminated outer surface.
Eye and Face Protection:
Isothiocyanates can cause severe eye irritation and damage.
-
Essential Protection: Chemical safety goggles that provide a complete seal around the eyes are required.
-
Enhanced Protection: A full-face shield worn over safety goggles provides an additional layer of protection against splashes. This is especially important when handling larger quantities or during procedures with a higher risk of splashing.[7]
Protective Clothing:
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A standard lab coat may not offer sufficient protection against significant splashes. A chemical-resistant lab coat or apron should be worn over personal clothing.
-
Full Body Protection: For larger scale operations or in the event of a spill, a chemical-resistant suit may be necessary.
Operational Plan: Safe Handling Procedures
A systematic approach to handling 2-tert-Butylphenyl isothiocyanate will minimize the risk of exposure.
Engineering Controls:
-
Fume Hood: All work with 2-tert-Butylphenyl isothiocyanate must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[1][8]
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of the isothiocyanate.
-
Dispensing: When transferring the chemical, use a syringe or a cannula to minimize the risk of spills and vapor release. Avoid pouring directly from the bottle.
-
During Reaction: Keep all containers of 2-tert-Butylphenyl isothiocyanate tightly sealed when not in use. If heating is required, use a well-controlled heating mantle and a condenser to prevent vapor escape.
-
Post-Procedure: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the isothiocyanate.
Disposal Plan: Managing Isothiocyanate Waste
Proper disposal of 2-tert-Butylphenyl isothiocyanate and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with 2-tert-Butylphenyl isothiocyanate, including empty containers, used gloves, and absorbent materials from spills, must be collected in a dedicated, labeled, and sealed hazardous waste container.[4]
-
Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Never pour isothiocyanate waste down the drain.[1]
Emergency Procedures: Spill and Exposure Response
Spill Cleanup:
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid. Do not use combustible materials like paper towels.
-
Neutralize (with caution): For some isothiocyanates, a decontamination solution (e.g., a solution of sodium bicarbonate) can be used to react with and neutralize the chemical. However, this should only be done by trained personnel who are aware of the potential for exothermic reactions.
-
Collect and Dispose: Carefully collect the absorbed material into a sealed hazardous waste container for disposal.[1]
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[9]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]
Visual Workflow for Safe Handling
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nj.gov [nj.gov]
- 6. CAS 590-42-1: tert-Butyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
